Doxifluridine

Catalog No.
S548858
CAS No.
3094-09-5
M.F
C9H11FN2O5
M. Wt
246.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxifluridine

CAS Number

3094-09-5

Product Name

Doxifluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1

InChI Key

ZWAOHEXOSAUJHY-ZIYNGMLESA-N

SMILES

Array

solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5'-deoxy-5'-fluorouridine, 5'-deoxy-5-fluorouridine, 5'-DFUR, 5'-fluoro-5'-deoxyuridine, doxifluridine, doxyfluridine, Furtulon, Ro 21-9738

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O

The exact mass of the compound Doxifluridine is 246.0652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758890. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Floxuridine - Supplementary Records. It belongs to the ontological category of pyrimidine 5'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Doxifluridine mechanism of action thymidine phosphorylase

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Pathway and Activation

The conversion of doxifluridine to 5-FU is a single-step process catalyzed by thymidine phosphorylase. The following diagram illustrates this activation pathway and the subsequent mechanism of action of 5-FU.

G This compound This compound (5'-DFUR) Prodrug TP_Enzyme Thymidine Phosphorylase (TP) This compound->TP_Enzyme  Administered  Orally FU 5-Fluorouracil (5-FU) Active Drug TP_Enzyme->FU  Enzymatic  Conversion DNA_RNA_Synth Inhibition of DNA & RNA Synthesis FU->DNA_RNA_Synth Cell_Death Cancer Cell Death DNA_RNA_Synth->Cell_Death

Quantitative Data and Clinical Relevance

The efficacy of this compound is closely linked to the levels of thymidine phosphorylase and another enzyme, dihydropyrimidine dehydrogenase (DPD), in tumor tissues.

Table: Enzyme Expression and Correlation with this compound Efficacy

Enzyme Function Expression in Tumors vs. Normal Tissue Impact on this compound
Thymidine Phosphorylase (TP) Activates this compound to 5-FU. [1] Significantly higher in various tumors (e.g., gastric, breast, colorectal). [2] Positive correlation; higher TP expression predicts better tumor response and is an independent prognostic factor for survival. [3] [2]
Dihydropyrimidine Dehydrogenase (DPD) Initial and rate-limiting catabolic enzyme that breaks down 5-FU. [2] Variable activity between tumor and normal tissues. [2] Negative correlation; high DPD activity in tumors leads to increased 5-FU decomposition and resistance. [2]

A study on gastric cancer patients found that a high TP/DPD ratio in tumor tissue was a strong predictor of sensitivity to this compound [2]. This ratio helps identify patients most likely to benefit from treatment.

Advanced Research and Experimental Models

Researchers are developing innovative strategies to enhance the specificity and efficacy of the this compound-TP system.

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

GDEPT aims to overcome tumor heterogeneity by delivering the TP gene directly to cancer cells. A 2024 study used human mesenchymal stem cells (hMSCs) as delivery vehicles for the TP gene [4].

Experimental Protocol Summary:

  • Gene Delivery: The TP gene was cloned into a lentiviral vector (pHR-SFFV-TP-GFP) for high-efficiency delivery into hMSCs [4].
  • Cell Co-culture: TP-expressing hMSCs were co-cultured with A549 human lung adenocarcinoma cells at various ratios (e.g., 2:1, 1:1) [4].
  • Prodrug Application: The culture was treated with 100 µM this compound [4].
  • Outcome Assessment: Cell viability was measured over 5 days. The setup with a 2:1 ratio of hMSCs to cancer cells led to near-complete (over 90%) eradication of cancer cells, demonstrating successful localized activation of the prodrug [4].
Novel Prodrug Derivatives

To further reduce side effects, new this compound derivatives have been designed to respond to the hypoxic tumor microenvironment. A 2024 study introduced nitro-containing moieties into the this compound structure, creating prodrugs activated by nitroreductase (NTR) in addition to TP [5].

Key Experimental Findings:

  • Stability: The lead compound, 2c, was highly stable in plasma and buffers, preventing premature activation in normal tissues [5].
  • Selective Activation: Compound 2c was rapidly reduced in the presence of NTR to release this compound, which is then converted to 5-FU by TP [5].
  • Efficacy & Safety: In vivo, compound 2c showed antitumor effects comparable to this compound but with significantly reduced side effects, as indicated by stable body weight in treated mice [5].

Limitations and Side Effects

The major challenge with this compound is its dose-limiting toxicity, particularly diarrhea. This occurs because thymidine phosphorylase is also highly expressed in the normal human intestinal tract, leading to localized activation of the prodrug and damage to healthy cells [1] [6]. This toxicity underscores the need for more selective targeting strategies like GDEPT or next-generation prodrugs.

References

5'-deoxy-5-fluorouridine prodrug metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway of 5'-DFUR

The activation and subsequent metabolism of 5'-DFUR is a two-step process: initial conversion to the active drug 5-FU, followed by the intricate anabolism and catabolism of 5-FU itself. The diagram below summarizes the core pathway.

Figure 1: The comprehensive metabolism pathway of the 5'-DFUR prodrug.

As illustrated, the metabolic fate of 5'-DFUR involves a critical activation step, followed by divergent anabolic and catabolic pathways that determine its efficacy and toxicity [1] [2].

  • Activation: 5'-DFUR is selectively converted to 5-FU primarily by the enzyme thymidine phosphorylase (dThdPase), which is identical to platelet-derived endothelial cell growth factor (PD-ECGF) [3] [4]. This enzymatic phosphorolysis is the rate-limiting step that grants the prodrug its potential selectivity for tumor tissues expressing high levels of dThdPase [3] [5].
  • 5-FU Anabolism: Once formed, 5-FU is metabolized through several anabolic pathways to three primary active metabolites [1] [2]:
    • FUTP: Incorporated into RNA, disrupting RNA processing and function.
    • FdUTP: Incorporated into DNA, causing DNA damage.
    • FdUMP: Inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis.
  • 5-FU Catabolism: The majority (80-85%) of 5-FU is inactivated via catabolism, initiated by the enzyme dihydropyrimidine dehydrogenase (DPD) [1] [2]. The final catabolite, FBAL (α-fluoro-β-alanine), is associated with neurotoxicity and cardiotoxicity [1] [2].

Quantitative Data on Enzyme Activities and Drug Sensitivity

The efficacy of 5'-DFUR is highly dependent on the expression and activity of key metabolic enzymes within tumors. The table below summarizes quantitative findings from preclinical studies.

Tumor Model / Cell Line Key Enzymatic Activity or Finding Corresponding Drug Sensitivity / Outcome Citation
MCF-7 (Breast Cancer) Transfection with dThdPase cDNA increased enzyme activity. Up to 165-fold increased sensitivity to 5'-DFUR. No change in 5-FU sensitivity. [3]
Human B Lymphocytes High pyrimidine nucleoside phosphorylase activity (660 nmol/2h/mg protein); 60% conversion of 5'-DFUR to 5-FU. Sensitive to both 5-FU and 5'-DFUR. [6]
Mouse L1210 Leukemia Undetectable pyrimidine nucleoside phosphorylase activity; no conversion of 5'-DFUR to 5-FU. Resistant to 5'-DFUR but sensitive to 5-FU. [6]
Various Head & Neck Xenografts (HNX) Low OPRT activity in HNX-DU, HNX-E, HNX-G. High OPRT in Colon 26. Low OPRT tumors were less sensitive to 5'-DFUR. High OPRT tumors showed increased therapeutic efficacy. [5]
Human Patients (Plasma/Urine) After i.v. 5'-DFUR, unmetabolized 5'-DFUR and FBAL were the major excretory products in urine at nearly equal rates. Low but persistent plasma concentrations of 5-FU were achieved. Highlights significance of the catabolic pathway. [7]

Key Experimental Protocols and Methodologies

For researchers investigating 5'-DFUR metabolism, several established experimental approaches can be employed.

Assessing Pyrimidine Nucleoside Phosphorylase Activity

This spectrophotometric assay directly measures the enzyme's ability to cleave 5'-DFUR [4].

  • Principle: The method leverages the differences in ultraviolet (UV) absorption spectra in an alkaline medium between pyrimidine nucleosides (like 5'-DFUR) and their free bases (like 5-FU).
  • Procedure: The reaction mixture containing tissue extract, phosphate buffer, and 5'-DFUR is incubated. The increase in absorbance, corresponding to the formation of 5-FU, is measured over time. The rate of phosphorolysis is calculated from the change in absorbance, allowing for the quantification of enzyme activity in extracts of human tumors and normal tissues [4].
Evaluating the "Bystander Killing" Effect In Vitro

This protocol is useful for gene therapy research where dThdPase is used as a activating enzyme [3].

  • Cell Co-culture: Mix a small proportion of dThdPase-transfected cells (e.g., MCF-7 clone expressing high dThdPase) with a majority of parental, non-expressing cells.
  • Drug Treatment: Expose the mixed cell population to 5'-DFUR.
  • Analysis: Assess overall cell killing. The transfected cells activate 5'-DFUR to 5-FU, which then diffuses to and kills neighboring parental cells, demonstrating a substantial bystander effect [3].
Modulating Prodrug Activation with Interferon-alpha (IFN-α)

This in vivo strategy enhances the activation of 5'-DFUR by upregulating the converting enzyme [8].

  • Model: Use human colorectal cancer xenografts (e.g., WiDr cells) in nude mice.
  • Treatment: Administer IFN-α to the animals for a set period (e.g., 3 weeks). Subsequent analysis of excised tumors shows a dose-dependent increase in pyrimidine nucleoside phosphorylase (PNPase) activity.
  • Combination Therapy: Treat mice with a combination of IFN-α and 5'-DFUR. The enhanced enzyme activity leads to significantly greater inhibition of tumor growth compared to either agent alone, confirming the synergy of this modulation strategy [8].

Research Implications and Conclusion

The data consistently shows that the intracellular activation of 5'-DFUR by thymidine phosphorylase has a different selectivity profile compared to 5-FU itself, and the basis for this differential selectivity is the initial phosphorolysis to 5-FU [6]. This makes the expression levels of dThdPase a key determinant of 5'-DFUR's efficacy.

  • Tumor Selectivity: The approach is rationalized by findings that enzymes like dThdPase are often higher in tumors than in adjacent normal tissue. For example, dThdPase activity was on average 27-fold higher in breast tumors than in normal breast tissue [3].
  • Overcoming Resistance: 5'-DFUR can show enhanced therapeutic efficacy even in some 5-FU-resistant tumors, particularly if the resistance mechanism is not related to the prodrug activation pathway and anabolic enzymes like OPRT remain functional [5].
  • Clinical Translation: The modulation of converting enzymes by agents like IFN-α represents a validated strategy to enhance the antitumor activity of 5'-DFUR in vivo [8]. Furthermore, the bystander killing effect observed with dThdPase expression makes it a compelling candidate for gene therapy-directed enzyme/prodrug activation strategies [3].

References

Doxifluridine pharmacokinetics half-life intravenous infusion

Author: Smolecule Technical Support Team. Date: February 2026

Doxifluridine (5'-DFUR) Pharmacokinetic Parameters

The following data is derived from a clinical trial in which six patients with colorectal carcinoma received single intravenous doses of 2 g·m⁻² and 4 g·m⁻² on separate days [1] [2].

Parameter Dose 1 (2 g·m⁻²) Dose 2 (4 g·m⁻²) Notes
Terminal Half-Life 16.1 - 27.7 minutes 16.1 - 27.7 minutes Range reported across patients; no significant change with dose [1].
Nonrenal Clearance 0.60 L·min⁻¹ 0.37 L·min⁻¹ Decreased by 40% with dose doubling, indicating nonlinear elimination [1].
Renal Clearance 0.32 L·min⁻¹ 0.29 L·min⁻¹ No apparent change with dose [1].
Volume of Distribution (Vss) 19.8 L 20.4 L No apparent change with dose [1].
Dose Dependence --- --- Primarily due to nonlinear, saturable nonrenal elimination processes rather than protein or tissue binding [1] [2].

Mechanism of Action and Experimental Insights

This compound is a prodrug of 5-Fluorouracil (5-FU) designed for selective activation in tumor tissue [3] [4]. The metabolic pathway and research focus on improving its selectivity are outlined below.

G This compound This compound TP Thymidine Phosphorylase (TP) This compound->TP  Activation Intermediate 5-FU Precursor Intermediate->TP ActiveDrug 5-Fluorouracil (5-FU) TumorCell Tumor Cell Death ActiveDrug->TumorCell  Cytotoxicity TP->Intermediate TP->ActiveDrug  Conversion NormalTissue Normal Tissue TP->NormalTissue  Expression causes  off-target toxicity NTR Nitroreductase (NTR) NTR->ActiveDrug Derivative Nitro-containing 5'-DFUR Derivative Derivative->TP  Step 1: TP-mediated Derivative->NTR  Step 2: NTR-mediated Hypoxia Hypoxic Tumor Microenvironment Hypoxia->NTR  Overexpression

This compound activation pathway and novel derivative design. The red node indicates a source of side effects, while the green node is the active drug [3] [4].

Experimental Protocols from Recent Research

Recent studies focus on designing next-generation prodrugs to enhance tumor selectivity and reduce the side effects of this compound [3]. Key experimental methodologies include:

  • Stability Testing: Compounds are incubated in phosphate-buffered saline (PBS) at different pH values (e.g., 6.5 and 7.4) to simulate the tumor microenvironment and normal physiological conditions. They are also incubated in mouse and rat plasma. Concentrations are monitored over 24 hours, typically using High-Performance Liquid Chromatography (HPLC), to confirm stability before activation [3].
  • In Vitro Drug Release and Activation: To demonstrate targeted activation, test compounds are dissolved in a buffer and incubated with purified nitroreductase (NTR) and its coenzyme NADH. The conversion of the prodrug into 5'-DFUR and subsequently to 5-FU is then quantified over time using HPLC [3].
  • Cytotoxicity Evaluation: The selective toxicity of the new prodrugs is evaluated in vitro using cancer cell lines (e.g., MCF-7, HT-29). The cytotoxicity of the prodrug is compared against that of the parent drug 5'-DFUR in the presence and absence of relevant enzymes to confirm that its activity is dependent on the tumor microenvironment [3].

Research and Development Perspectives

  • Overcoming Limitations: The primary challenge with this compound is that thymidine phosphorylase (TP), while often overexpressed in tumors, is also present in normal tissues, leading to systemic exposure to 5-FU and side effects [3] [4].
  • Next-Generation Prodrugs: One innovative strategy involves creating derivatives that require two enzymatic steps for activation. For example, introducing nitro-containing moieties makes the prodrug a substrate for both TP and the enzyme nitroreductase (NTR), which is highly expressed in hypoxic tumors. This dual requirement aims to further confine 5-FU release to tumor sites [3].
  • The Role of Modeling: While not directly applied to this compound in the provided literature, Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful modern tool. It can be used to integrate in vitro data, simulate virtual population pharmacokinetics, and assess factors like bioequivalence, which can help optimize drug formulations and dosing strategies [5] [6].

References

Thymidine Phosphorylase Expression in Tumor Cells and Its Role in Doxifluridine Efficacy: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The TP-Doxifluridine Relationship

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a rate-limiting enzyme that plays a dual role in cancer biology—acting both as a key activator of specific prodrugs and as an independent contributor to tumor progression through angiogenic mechanisms. TP serves as the critical enzymatic activator for doxifluridine (5'-DFUR), an intermediate metabolite of capecitabine and other fluoropyrimidine prodrugs, catalyzing its conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU). This conversion occurs preferentially in tumor tissues, theoretically enabling targeted chemotherapy with reduced systemic toxicity. However, the relationship between TP expression and treatment outcomes is complex, influenced by cellular localization (tumor versus stromal compartments), tumor type, and methodological approaches to TP detection and quantification.

The enzymatic function of TP involves the phosphorolytic cleavage of thymidine to thymine and deoxyribose-1-phosphate, and similarly for this compound to 5-FU and the same sugar product. This reaction is reversible under physiological conditions, but in the context of prodrug activation, it drives the local generation of 5-FU within tumor environments. Beyond its role in drug activation, TP contributes to tumor angiogenesis through its catalytic product 2-deoxy-D-ribose, which stimulates endothelial cell migration and tube formation. This dual functionality makes TP a therapeutically significant target with competing implications—its expression may predict enhanced prodrug activation while potentially indicating more aggressive disease through angiogenic mechanisms.

Mechanism of this compound Activation by TP

Biochemical Pathway

The activation pathway of this compound represents a classic example of enzymatic prodrug targeting in cancer therapy. This compound (5'-deoxy-5-fluorouridine) is sequentially converted to 5-fluorouracil through a TP-dependent mechanism that exploits the elevated expression of this enzyme in many tumor types:

  • Initial conversion: this compound is transported into cells where it encounters thymidine phosphorylase
  • Enzymatic activation: TP catalyzes the hydrolytic cleavage of this compound, removing the 5'-deoxyribose moiety and generating active 5-FU
  • Cytotoxic action: The resulting 5-FU undergoes further metabolic activation to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase and disrupts DNA synthesis

This targeted activation strategy capitalizes on the differential expression of TP between tumor and normal tissues, potentially concentrating the cytotoxic effects within malignant cells while sparing healthy tissues. Research has demonstrated that various tumors, including colorectal, breast, and non-small cell lung cancers, frequently exhibit elevated TP expression compared to adjacent normal tissues, providing a rational basis for this compound therapy [1] [2].

Visualizing the Activation Pathway

G This compound This compound Five_FU Five_FU This compound->Five_FU TP-catalyzed conversion dR1P dR1P This compound->dR1P TP-catalyzed conversion TP TP TP->this compound Enzyme-action DNA_Damage DNA_Damage Five_FU->DNA_Damage Metabolic activation Thymidine Thymidine Thymidine->TP Substrate

Figure 1: TP-catalyzed activation of this compound to 5-FU, generating the toxic drug and deoxyribose-1-phosphate (dR1P) as byproducts.

Clinical Evidence: TP Expression and this compound Efficacy

Colorectal Cancer Findings

Multiple clinical studies have demonstrated a significant correlation between TP expression levels and doxiflur efficacy in advanced colorectal cancer. A phase II study investigating this compound in patients with advanced/recurrent colorectal cancer with lung metastases found that TP-positive cancer cells were an independent predictive factor for survival, with a risk ratio of 3.72 [3] [4]. Interestingly, this study revealed that TP expression in different cellular compartments had opposing effects—while TP-positive cancer cells correlated with improved survival, TP-positive stromal cells were associated with reduced progression-free survival (risk ratio 0.24), highlighting the complex relationship between TP localization and treatment outcomes.

In the adjuvant setting, a study of 177 colorectal cancer patients who underwent curative resection demonstrated that Dukes' C stage patients with high TP expression treated with this compound had significantly better survival compared to those with low TP expression (5-year survival rates of 91.2% versus 74.8%, P=0.025) [5]. No such correlation was observed in the 5-FU treatment group, confirming the specific predictive value of TP for this compound efficacy. Furthermore, in Dukes' C stage colon cancer patients with high TP expression, the this compound group showed slightly better survival than the 5-FU group, suggesting potential therapeutic advantage for this compound in appropriately selected patients.

Non-Small Cell Lung Cancer and Other Malignancies

Beyond colorectal cancer, the predictive significance of TP expression extends to other malignancies. In non-small cell lung cancer (NSCLC), research on capecitabine (which shares this compound as an intermediate metabolite) demonstrated that high tumor cell TP expression was significantly associated with tumor response to capecitabine/docetaxel chemotherapy (p=0.004) [1]. Additionally, the same study found that high tumor cell TP expression correlated with increased incidence of hand-foot syndrome (p=0.01), a known side effect of fluoropyrimidine therapy, further supporting the biological relevance of TP expression levels for prodrug activation.

The relationship between TP expression and cancer therapy outcomes appears to be cancer-type specific and influenced by additional factors such as stromal interactions and immune cell infiltration. Studies in prostate cancer have shown that TP expression occurs primarily in the context of intense lymphocytic infiltration and is associated with increased angiogenesis [6]. This suggests that the tumor microenvironment significantly modulates the functional consequences of TP expression and should be considered when evaluating its potential as a predictive biomarker.

Summary of Clinical Evidence

Table 1: Clinical Evidence Linking TP Expression to this compound Efficacy

Cancer Type Study Type Key Findings Statistical Significance Reference
Colorectal (Dukes' C) Adjuvant (n=177) Better survival with high TP in 5'-DFUR group (91.2% vs 74.8% 5-year survival) P=0.025 [5]
Colorectal with lung metastases Phase II (n=40) TP+ cancer cells: independent survival factor (RR=3.72); TP+ stromal cells: reduced PFS (RR=0.24) Cox regression [3] [4]
Metastatic colorectal Retrospective (n=125) High TP gene expression associated with longer time to progression P<0.01 [7]
NSCLC Phase II (n=30) High tumor cell TP associated with response to capecitabine/docetaxel P=0.004 [1]

TP Expression Patterns and Methodological Considerations

Cellular Localization and Functional Implications

The cellular localization of TP expression significantly influences its functional impact and predictive value for this compound response. Multiple studies have consistently demonstrated that TP is expressed in both tumor cells and various stromal components, including fibroblasts, endothelial cells, and tumor-associated macrophages (TAMs) [1] [6]. This compartmentalization of expression appears to have distinct functional consequences:

  • Tumor cell TP: Generally associated with enhanced prodrug activation and improved treatment outcomes in this compound therapy
  • Stromal TP: Often correlates with macrophage infiltration and angiogenesis, potentially contributing to tumor progression
  • Inflammatory context: In normal and hyperplastic prostate tissue, TP expression occurs almost exclusively in the context of intense lymphocytic infiltrate [6]

The dual nature of TP in cancer biology presents a complex landscape for therapeutic prediction. While its role in prodrug activation supports higher expression for better treatment response, its angiogenic properties suggest that elevated levels might correlate with more aggressive disease. This paradox may be partially explained by the cellular source of TP within the tumor microenvironment, with tumor-cell derived TP primarily driving drug activation while stromal-derived TP contributes more significantly to angiogenesis.

Assessment Methods and Technical Considerations

Accurate quantification of TP expression presents methodological challenges that influence the interpretation and comparison of study results. The most commonly employed techniques include:

  • Immunohistochemistry (IHC): Allows for spatial resolution of TP expression in different cellular compartments; typically using specific antibodies such as P-GF.44C or PD-ECGF monoclonal antibody [1] [6]
  • Gene expression analysis: Quantitative real-time PCR provides mRNA quantification but may not distinguish between cellular sources without microdissection [7]
  • Enzyme activity assays: Functional assessment through spectrophotometric methods measuring thymine formation from thymidine [8]
  • Serum ELISA: Measures circulating TP protein but shows poor correlation with tissue expression levels [7]

A critical methodological consideration is the source of TP expression data. Studies using microdissected tumor samples have yielded different results compared to those analyzing bulk tissue, as the latter includes stromal contamination that may significantly influence measurements [7]. Additionally, scoring systems for IHC evaluation vary between studies, with some employing percentage-based cutoffs (e.g., ≥50% of tumor cells) while others use intensity-based grading or comparative staining relative to stromal expression [1].

Experimental Protocols for TP Assessment

Immunohistochemical Staining Protocol

Standardized IHC protocols are essential for reliable assessment of TP expression patterns in tumor tissues. Based on methodologies from multiple studies, the following protocol represents a consensus approach:

  • Tissue preparation: Use 3-4μm thick sections from formalin-fixed, paraffin-embedded tissue blocks mounted on charged slides
  • Deparaffinization and antigen retrieval: Heat-induced epitope retrieval using microwave heating in citrate buffer (pH 6.0) or similar retrieval solution
  • Antibody incubation: Apply primary anti-TP antibody (e.g., P-GF.44C, PD-ECGF, or 1C6-203) at optimized dilution (typically 1:100 to 1:200) for 75-90 minutes at room temperature
  • Detection system: Employ streptavidin-biotin-peroxidase or polymer-based detection systems with DAB as chromogen
  • Counterstaining and mounting: Hematoxylin counterstain followed by dehydration and mounting with permanent medium

Appropriate controls are essential, including known positive controls (mononuclear cells serve as good internal controls) and negative controls with omission of primary antibody [1] [6]. The assessment should evaluate both percentage of positive cells and staining intensity, with particular attention to differentiating between tumor cell and stromal expression.

Gene Expression Analysis Protocol

For quantitative assessment of TP mRNA levels, real-time PCR provides a sensitive and reproducible method:

  • RNA extraction: Isolate total RNA from 10-30mg tissue using commercial kits (e.g., High Pure RNA Tissue Kit, Roche)
  • cDNA synthesis: Reverse transcribe 1μg total RNA using reverse transcriptase (e.g., SuperScript II, ReverTra Aceα)
  • Quantitative PCR: Perform using SYBR Green or TaqMan chemistry on real-time PCR systems; TP-specific primers (e.g., Hs00157317_m1 for TaqMan)
  • Data normalization: Use reference genes (β-actin, GAPDH) for ΔΔCt calculation; validate primer efficiency (90-110%)

Critical considerations include RNA quality assessment, inclusion of no-template controls, and analysis of melting curves to ensure reaction specificity [7]. For bulk tissue analysis, correlation with histopathological assessment is recommended to account for variations in tumor cellularity.

Therapeutic Implications and Future Directions

TP as a Predictive Biomarker

The accumulated evidence supports TP expression as a promising predictive biomarker for this compound and other fluoropyrimidine prodrug therapies. Key implications for clinical translation include:

  • Patient stratification: Assessment of tumor TP expression could identify patients most likely to benefit from this compound therapy, particularly in adjuvant settings where proper patient selection is critical
  • Compartment-specific analysis: Evaluation of both tumor cell and stromal TP expression provides more predictive power than overall TP levels alone
  • Combination therapy rationale: The synergistic relationship between taxanes (docetaxel, paclitaxel) and this compound, mediated through TP upregulation, provides a mechanistic basis for specific drug combinations [1]

The predictive utility of TP appears to be most established in colorectal cancer, with emerging evidence in NSCLC and other malignancies. For optimal clinical implementation, standardized assessment protocols and validated cut-off values for "high" versus "low" expression need to be established through prospective validation studies.

Novel Therapeutic Strategies

Beyond its role as a predictive biomarker, TP represents a therapeutic target for novel treatment approaches:

  • Enzyme delivery strategies: Mesenchymal stem cells (MSCs) engineered to express TP on their membrane have been used to enhance local activation of this compound at tumor sites [9]. This approach demonstrated significant eradication of A549 lung cancer cells in co-culture experiments, with optimal effects at 2:1 MSC to cancer cell ratio
  • TP inhibitors: Small molecule inhibitors such as tipiracil hydrochloride (TPI) have been developed to block the angiogenic effects of TP while potentially enhancing chemotherapy efficacy in specific contexts [2]
  • Combination with other agents: The ability of certain chemotherapeutic agents (docetaxel, paclitaxel, mitomycin C) to upregulate TP expression provides rationale for sequenced therapy to enhance prodrug activation [1]

These emerging approaches highlight the dual nature of TP as both a drug activator and a therapeutic target, offering multiple avenues for therapeutic intervention. Future research directions should focus on optimizing delivery strategies, developing more specific TP inhibitors, and clarifying the contextual factors that determine whether TP inhibition or enhancement represents the more beneficial approach in specific clinical scenarios.

Conclusion

References

Summary of Intravenous Doxifluridine Data from Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Aspect Details from Literature
General Administration Intravenous infusion [1].
Specific Infusion Duration 2-hour intravenous infusion [1].
Reported Dosing Up to 5 g/m² once weekly [1]. Other studies used a 5-day continuous infusion with total doses ranging from 3.75 to 20 g/m² [2] [3].
Combination Therapy Successfully combined with Interferon-alpha-2a (3 MU, intramuscular, 3 times a week) [1].
Key Pharmacokinetic Parameters Mean renal clearance (ClR): 108.9 ± 53.6 ml/min/m²; Mean non-renal clearance (ClNR): 728 ± 181 ml/min/m² (Renal clearance comprised ~13% of total clearance) [2] [3].

Experimental Protocol Insights

The provided studies outline methodological approaches that can inform protocol development:

  • Dosing Schedule: One Phase I study administered doxifluridium once per week for at least 4 weeks [1].
  • Dose Escalation: The same study used an escalating dose design, treating patient cohorts in groups of three [1].
  • Stepped-Dose Infusion: A pharmacokinetic study employed a 5-day continuous infusion where the infusion rate was increased stepwise every 24 hours. This approach was found to avoid the saturation of the drug's metabolism that can occur with shorter, higher-dose infusion schedules [2] [3].
  • Safety Monitoring: In clinical trials, physical and laboratory parameters were assessed at baseline and then weekly until the end of treatment to evaluate toxicity [1].

Guidance for Protocol Development

Since a definitive 1-hour infusion protocol is not available in the searched literature, you may need to consider the following steps:

  • Preclinical Modeling: The conversion of doxifluridine to its active metabolite, 5-FU, is a critical step. You could design in vitro or animal studies to model the pharmacokinetics and pharmacodynamics of a 1-hour infusion, ensuring adequate drug activation and exposure [4] [2].
  • Extrapolation from Existing Data: Carefully compare the total dose and rate of administration from the 2-hour infusion protocol [1] to theorize a safe starting dose for a 1-hour infusion, considering potential saturation of metabolic pathways [2].
  • Consult Official Sources: Search for the official prescribing information (if approved in your region) or original Phase I trial publications for more granular protocol details.

This compound Metabolic Activation Pathway

The following diagram illustrates the metabolic pathway of this compound, which is crucial for understanding its mechanism of action and the importance of administration kinetics.

G This compound This compound 5-FU\n(Active Metabolite) 5-FU (Active Metabolite) This compound->5-FU\n(Active Metabolite)  Activated by  Pyrimidine Nucleoside  Phosphorylase Active Metabolites\n(FdUMP, FUTP) Active Metabolites (FdUMP, FUTP) 5-FU\n(Active Metabolite)->Active Metabolites\n(FdUMP, FUTP)  Anabolic  Pathways Thymidylate Synthase\nInhibition Thymidylate Synthase Inhibition Active Metabolites\n(FdUMP, FUTP)->Thymidylate Synthase\nInhibition Impaired DNA/RNA\nSynthesis Impaired DNA/RNA Synthesis Active Metabolites\n(FdUMP, FUTP)->Impaired DNA/RNA\nSynthesis Thymidylate Synthase\nInhibition->Impaired DNA/RNA\nSynthesis Cell Death Cell Death Impaired DNA/RNA\nSynthesis->Cell Death

This pathway highlights that this compound is a prodrug, and its conversion to the active 5-FU is a key determinant of its efficacy [4] [2].

References

Doxifluridine combination therapy L-leucovorin

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

The following tables summarize the key findings from clinical trials on the doxifluridine (5'-DFUR) and leucovorin regimen.

Table 1: Clinical Response Rates

Patient Population Number of Patients Complete Response (CR) Partial Response (PR) Overall Response Rate (ORR) Median Survival Reference
Previously Untreated 62 2 18 32% (95% CI: 21-45%) 14 months [1] [2]
Pretreated 46 3 3 13% (95% CI: 5-26%) 12 months [1] [2]
Mixed (across multiple trials) 34 2 10 35% Responders: 17.1 mos; Non-responders: 6.5 mos [3] [4]

Table 2: Key Adverse Events (Grade 3-4)

Adverse Event Incidence (from [1] [2]) Notes
Diarrhea 32 patients (out of 108) The primary dose-limiting toxicity; no toxic deaths were reported.
Myelosuppression & Gastrointestinal Moderate General toxicity was typically mild to moderate, with no significant neurological toxicity observed in other studies [3] [4].

Detailed Treatment Protocol

This protocol is primarily derived from a phase II study published in the Journal of Clinical Oncology [1] [2].

Patient Selection and Eligibility
  • Diagnosis: Histologically proven advanced colorectal cancer with measurable disease.
  • Patient Status: Both previously untreated and pretreated (e.g., with 5-FU) patients have been studied.
  • Performance Status: Good compliance is essential for an oral regimen; patients should have an adequate performance status (e.g., ECOG 0-2).
  • Organ Function: Adequate bone marrow, hepatic, and renal function are required.
Dosing and Schedule
  • Levo-leucovorin (L-leucovorin): 25 mg, administered orally.
  • This compound (5'-DFUR): 1,200 mg/m², administered orally 2 hours after leucovorin.
  • Schedule: Both drugs are given on Days 1 to 5 of a repeating 10-day cycle.
  • Treatment Duration: Cycles are repeated until disease progression or unacceptable toxicity. One study administered treatment for 3 months [3].
Dose Modification Guidelines

Dose adjustments should be based on the severity of adverse events, particularly diarrhea [1].

  • For Grade 3-4 Diarrhea: Treatment should be interrupted until resolution. Upon resumption, consider reducing the dose of this compound.

Mechanism of Action and Pharmacokinetics

The therapeutic effect of this regimen relies on biochemical modulation and sequential oral administration.

G Oral_Admin Oral Administration LV L-Leucovorin Oral_Admin->LV dFUR This compound (5'-DFUR) Oral_Admin->dFUR FdUMP FdUMP LV->FdUMP Stabilizes Binding Complex FU 5-Fluorouracil (5-FU) dFUR->FU Activated by Thymidine Phosphorylase FU->FdUMP TS Thymidylate Synthase (TS) TS_Inhibit TS Inhibition TS->TS_Inhibit FdUMP->TS DNA_RNA Disrupted DNA & RNA Synthesis TS_Inhibit->DNA_RNA Cell_Death Tumor Cell Death DNA_RNA->Cell_Death

Key Pharmacokinetic Insight: Research suggests that the conversion of this compound to 5-FU increases between the first and fifth day of drug administration in a cycle. However, systemic levels of 5-FU remain lower compared to those seen after standard intravenous 5-FU therapy, which may contribute to the regimen's favorable safety profile [1] [2].

Research Applications and Considerations

  • Oral Convenience: This all-oral regimen offers a significant convenience advantage, enabling outpatient and home-based therapy with good patient compliance [1] [3].
  • Incomplete Cross-Resistance: The observed activity in some patients previously treated with 5-FU suggests incomplete cross-resistance between this compound and 5-FU, making it a potential option for later-line therapy [1].
  • Modern Combination: this compound has also been successfully combined with other agents like irinotecan. Subsequent studies have used UGT1A1 genotyping to guide irinotecan dosing in such combinations, improving safety [5].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further elaboration on any specific aspect, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Doxifluridine for Eradicating MRSA Biofilms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug Repurposing for Antimicrobial Discovery

The escalating crisis of antimicrobial resistance poses a significant threat to global public health, with methicillin-resistant Staphylococcus aureus (MRSA) representing a particularly challenging pathogen due to its multidrug resistance and capacity to form treatment-recalcitrant biofilms. The development of novel antibiotics has stagnated in recent decades, creating an urgent need for innovative therapeutic strategies. Drug repurposing has emerged as a promising approach to identify new antimicrobial applications for existing pharmaceuticals, potentially bypassing years of development and safety testing required for novel chemical entities. Among promising candidates, doxifluridine, a fluoropyrimidine anticancer agent, has demonstrated significant antibacterial activity against multidrug-resistant S. aureus isolates, including potent effects against biofilm-embedded cells [1].

This compound (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine derivative that serves as a prodrug for the chemotherapeutic agent 5-fluorouracil (5-FU). It has been clinically used for various cancer indications, with established safety profiles and pharmacokinetic data. Recent investigations have revealed that this compound exhibits potent bactericidal activity against clinical multidrug-resistant S. aureus isolates, suggesting its potential as a repurposed therapeutic agent for resistant bacterial infections in vulnerable patient populations, including those with chronic obstructive pulmonary disease (COPD) who frequently experience MRSA exacerbations [1]. This application note provides detailed experimental protocols and data analysis methods for evaluating this compound's anti-MRSA and antibiofilm activities.

Proposed Mechanisms of Action and Synergistic Benefits

Molecular Targets and Antibacterial Effects

The precise mechanism underlying this compound's antibacterial activity continues to be investigated, but several key aspects of its activity profile have been characterized:

  • Rapid bactericidal activity: Time-kill assays demonstrate that this compound achieves complete eradication of MRSA populations within 8 hours of exposure at concentrations near the minimum bactericidal concentration (MBC) [1]
  • Biofilm disruption: this compound treatment causes substantial reduction in both biofilm mass and viability, effectively targeting the extracellular matrix that protects bacterial communities from conventional antibiotics [1]
  • Synergistic interactions: Chequerboard assays reveal that this compound acts synergistically with conventional antibiotics, reducing their MIC values by two- to eightfold when used in combination, potentially restoring efficacy against resistant strains [1]
Advantages for Targeting Intracellular Persisters

MRSA can adopt an intracellular lifestyle within host phagocytes, evading both immune responses and antibiotic treatments. This compound's properties as an anticancer drug suggest potential advantages against these challenging bacterial populations:

  • Established intracellular penetration: As a cancer therapeutic, this compound is designed to penetrate mammalian cells and inhibit rapidly dividing populations, a property that may translate to effective targeting of intracellular bacteria [2]
  • Host-directed effects: Some anticancer agents have demonstrated capacity to modulate host pathways, such as autophagy induction, which could enhance clearance of intracellular pathogens [2]

Quantitative Assessment of this compound Efficacy Against MRSA

Minimum Inhibitory and Bactericidal Concentrations

Table 1: this compound MIC and MBC values against clinical MRSA isolates

Strain ID Phenotypic Properties MIC (μg/mL) MBC (μg/mL)
MSSA ATCC29213 Methicillin-sensitive control 1 2
MRSA ATCC43300 Methicillin-resistant control 2 4
S. aureus 181 Resistant to ME, TET, AZM, AMP, STX 0.5 2
S. aureus 113 Resistant to TET, AZM, CN, AMP, STX 0.5 1
S. aureus 162 Resistant to LIN, TET, AMP, CN, LEV 0.5 1
S. aureus 169 Resistant to TET, AMP, ME, AZM, STX 1 4
S. aureus 165 Resistant to LIN, TET, AMP, ME, STX 1 4
S. aureus 172 Resistant to LIN, TET, AMP, LEV, STX 1 4
S. aureus 185 Resistant to TET, AMP, ME, AZM, LEV 2 4
S. aureus 176 Resistant to LIN, TET, AMP, CN, STX 0.5 2
S. aureus 103 Resistant to TET, AMP, CN, ME, STX 0.5 1

Abbreviations: ME (methicillin), TET (tetracycline), AZM (azithromycin), AMP (ampicillin), STX (trimethoprim-sulfamethoxazole), CN (gentamicin), LEV (levofloxacin), LIN (lincomycin) [1]

This compound demonstrates consistent activity against multidrug-resistant S. aureus strains with MIC values ranging from 0.5-2 μg/mL and MBC values ranging from 1-4 μg/mL [1]. The narrow range between inhibitory and bactericidal concentrations suggests primarily bactericidal activity against MRSA. The compound maintains this activity profile against strains exhibiting resistance to multiple antibiotic classes, indicating a distinct mechanism of action that bypasses common resistance pathways.

Comparative Anti-MRSA Activity of Repurposed Anticancer Agents

Table 2: Anti-MRSA activity of repurposed anticancer agents

Compound Original Indication MIC against MRSA Key Characteristics
This compound Colorectal cancer 0.5-2 μg/mL [1] Synergistic with antibiotics, antibiofilm activity
Floxuridine Colorectal cancer 3.1 μM [3] High synergy with cefoxitin (FIC = 0.14)
Gemcitabine Pancreatic cancer 0.024-0.78 μM [3] Substantial synergy with cefoxitin
Auranofin Rheumatoid arthritis Low micromolar range [2] Inhibits thioredoxin reductase, clears >60% intracellular MRSA

The comparative data reveals that several repurposed anticancer agents exhibit potent anti-MRSA activity at clinically achievable concentrations. Floxuridine, a compound structurally related to this compound, demonstrates remarkable synergy with cefoxitin, reducing the effective concentration required to inhibit MRSA growth by several orders of magnitude [3]. This synergistic pattern suggests potential for combination regimens that could overcome resistance mechanisms while minimizing toxicity.

Experimental Protocols for Assessing Anti-MRSA Activity

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Principle: The broth microdilution method quantitatively determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and kills the bacteria (MBC) following CLSI guidelines [1].

Materials:

  • Cation-adjusted Mueller-Hinton broth (MHB)
  • Sterile 96-well flat-bottom microtiter plates
  • This compound stock solution (1 mg/mL in DMSO)
  • MRSA strains in logarithmic growth phase
  • Mueller-Hinton agar (MHA) plates

Procedure:

  • Prepare this compound working solutions in MHB to generate twofold serial dilutions (16, 8, 4, 2, 1, 0.5, 0.25, and 0.125 μg/mL)
  • Standardize bacterial suspension to 0.5 McFarland standard (~1 × 10^8 CFU/mL) in MHB
  • Further dilute bacterial suspension 1:100 in MHB to achieve ~1 × 10^6 CFU/mL
  • Add 50 μL of bacterial suspension to each well containing 50 μL of diluted this compound
  • Include growth control (bacteria + MHB without drug) and sterility control (MHB only)
  • Incubate plates at 37°C for 16-20 hours without agitation
  • Determine MIC as the lowest concentration showing no visible turbidity
  • For MBC determination, vortex wells with no visible growth and streak 10 μL onto MHA plates
  • Incubate MHA plates at 37°C for 48 hours
  • Determine MBC as the lowest concentration showing no bacterial growth on agar

Quality Control:

  • Include reference strain S. aureus ATCC 29213 with known MIC
  • Ensure growth control wells show confluent growth
  • DMSO concentration should not exceed 1% (v/v) in any test well
Protocol 2: Time-Kill Assay for Bactericidal Kinetics

Principle: This assay evaluates the rate and extent of bactericidal activity of this compound against MRSA over time [1].

Materials:

  • MHB with and without this compound at 0.25×, 0.5×, 1×, and 2× MIC
  • Logarithmic phase MRSA culture
  • Sterile phosphate-buffered saline (PBS)
  • MHA plates

Procedure:

  • Dilute logarithmic phase MRSA culture in MHB to ~1 × 10^6 CFU/mL
  • Add this compound to achieve final concentrations of 0, 0.25, 0.5, 1, and 2 μg/mL
  • Incubate at 37°C with shaking at 200 rpm
  • Remove aliquots at 0, 2, 4, 6, 8, and 24 hours
  • Perform serial 10-fold dilutions in PBS and plate 100 μL on MHA plates
  • Incubate plates at 37°C for 24-48 hours
  • Count colonies and calculate CFU/mL for each time point and concentration
  • Plot time-kill curves (log10 CFU/mL versus time)

Interpretation:

  • Bactericidal activity: ≥3-log10 reduction in CFU/mL compared to initial inoculum
  • Bacteriostatic activity: <3-log10 reduction in CFU/mL
  • Synergistic activity: ≥2-log10 increase in killing with combination compared to most active single agent
Protocol 3: Biofilm Bactericidal Assay

Principle: This protocol quantifies this compound's ability to disrupt preformed MRSA biofilms, which are typically 10-1000 times more resistant to antibiotics than planktonic cells [1] [4].

Materials:

  • MHB supplemented with 1% glucose
  • Sterile 96-well polystyrene microtiter plates
  • Crystal violet (0.1% w/v) or resazurin solution (0.02% w/v)
  • PBS (pH 7.4)
  • Glacial acetic acid (33% v/v)

Procedure:

  • Prepare MRSA suspension in MHB with 1% glucose at ~1 × 10^6 CFU/mL
  • Add 200 μL to each well of 96-well microtiter plate
  • Incubate for 24 hours at 37°C without agitation to allow biofilm formation
  • Carefully aspirate planktonic cells and medium
  • Wash biofilm gently twice with PBS to remove non-adherent cells
  • Add fresh MHB containing this compound at sub-MIC to supra-MIC concentrations (0.5-4× MIC)
  • Incubate for additional 24 hours at 37°C
  • Assess biofilm viability or biomass:
    • For biomass: Fix with methanol, stain with crystal violet, solubilize with acetic acid, measure OD595
    • For viability: Add resazurin, incubate 2-4 hours, measure fluorescence (560/590 nm)

Alternative Methods for Biofilm Assessment:

  • Confocal microscopy: Use LIVE/DEAD BacLight staining (SYTO9/propidium iodide) to visualize live/dead cells within biofilm architecture
  • Scanning electron microscopy: Fix biofilms with glutaraldehyde, dehydrate with ethanol, critical point dry, and sputter-coat for ultrastructural analysis

Integrated Workflow for Evaluating this compound Anti-MRSA Activity

The following diagram illustrates the comprehensive experimental approach for assessing this compound's efficacy against MRSA, from initial screening to mechanistic studies:

G cluster0 Parallel Experimental Tracks Start Start: MRSA Culture (Log Phase) MIC_MBC MIC/MBC Determination (Broth Microdilution) Start->MIC_MBC Initial Screening TimeKill Time-Kill Assay (Bactericidal Kinetics) MIC_MBC->TimeKill Establish MIC Values BiofilmAssay Biofilm Formation & Treatment MIC_MBC->BiofilmAssay Establish MIC Values Synergy Checkerboard Assay (Synergy Screening) MIC_MBC->Synergy Establish MIC Values DataAnalysis Data Analysis & Interpretation TimeKill->DataAnalysis Kill Curves Microscopy Microscopic Analysis (CLSM/SEM) BiofilmAssay->Microscopy Biofilm Disruption Synergy->DataAnalysis FIC Index Microscopy->DataAnalysis Structural Data InVivo In Vivo Validation (G. mellonella Model) InVivo->DataAnalysis Survival Data

Diagram 1: Integrated workflow for comprehensive evaluation of this compound anti-MRSA activity

Safety and Preclinical Development Considerations

Preliminary Safety Assessment

In vitro safety profiling:

  • Hemolysis assay: Incubate this compound with erythrocytes at antibacterial concentrations (1-4 μg/mL) and higher multiples to assess membrane toxicity [1]
  • Cytotoxicity assay: Evaluate mammalian cell line viability (e.g., HEK293, HepG2) using MTT or resazurin assays after 24-48 hour exposure [1]

In vivo safety and efficacy:

  • Galleria mellonella model: Initial in vivo validation can be performed using MRSA-infected wax moth larvae, monitoring survival after this compound treatment [1]
  • Murine infection models: For advanced preclinical development, implement thigh infection or biofilm-associated medical device models in mice or rats
Formulation Strategies for Enhanced Delivery

Lipid-based nanovesicular systems offer promising approaches for optimizing this compound delivery against biofilm infections:

  • Niosomes and proniosomes: Composed of non-ionic surfactants and cholesterol, these systems can improve drug solubility, stability, and biofilm penetration [5]
  • Ethosomes: Ethanol-containing lipid vesicles can enhance skin penetration for topical treatment of MRSA skin infections [5]
  • Transferosomes: Ultra-deformable vesicles can improve drug deposition in infected tissues [5]

Conclusion and Future Perspectives

This compound represents a promising repurposing candidate for addressing the critical challenge of MRSA biofilm-associated infections. Its potent antibacterial activity against multidrug-resistant strains (MIC: 0.5-2 μg/mL), rapid bactericidal action (within 8 hours), effective biofilm disruption, and synergistic potential with conventional antibiotics position it as a valuable therapeutic option worthy of further investigation [1].

Future research directions should include:

  • Mechanism of action studies to identify this compound's specific bacterial targets
  • Advanced formulation development to enhance biofilm penetration and targeting
  • Comprehensive in vivo evaluation in sophisticated biofilm infection models
  • Pharmacokinetic/ pharmacodynamic optimization to establish effective dosing regimens

The repurposing of this compound for MRSA infections exemplifies a promising strategy to expand our antimicrobial arsenal by leveraging compounds with established safety profiles and known manufacturing processes, potentially accelerating the availability of new treatment options for multidrug-resistant bacterial infections.

References

Doxifluridine minimum inhibitory concentration MRSA testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

The emergence of multidrug-resistant bacterial pathogens like MRSA poses a significant global health threat, particularly in patients with chronic conditions like chronic obstructive pulmonary disease (COPD) [1]. Doxifluridine, a fluoropyrimidine anticancer drug, has demonstrated potent antibacterial activity against clinical multidrug-resistant (MDR) S. aureus isolates in recent studies [1]. Repurposing existing drugs like this compound offers a faster, more cost-effective pathway to new anti-infective therapies, as their safety profiles and manufacturing processes are already established [2] [3].

Summary of Antibacterial Activity

The table below summarizes the key quantitative findings from the evaluation of this compound against MRSA.

Table 1: In vitro Antibacterial Activity of this compound against S. aureus

Parameter Value(s) Notes
MIC Range 0.5 - 2 µg/mL Against clinical MDR S. aureus isolates and standard strains [1].
MBC Range 1 - 4 µg/mL Confirms bactericidal, not just bacteriostatic, activity [1].
MIC₅₀ 0.5 µg/mL Concentration that inhibits 50% of bacterial strains [1].
MIC₉₀ 1-2 µg/mL Concentration that inhibits 90% of bacterial strains [1].
MBC₅₀ 1-2 µg/mL Concentration that kills 50% of bacterial strains [1].
MBC₉₀ 4 µg/mL Concentration that kills 90% of bacterial strains [1].
Time-Kill Assay Potent killing within 8 hours Significant bactericidal effects observed in a short timeframe [1].
Synergy (FIC Index) Two- to eightfold MIC reduction Observed in combination with other antibiotics [1].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Principle: This broth microdilution method determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and kills the bacteria (MBC), following standard guidelines [1].

Materials:

  • Bacterial Strains: MRSA clinical isolates (e.g., from COPD patient sputum) and standard control strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300) [1].
  • Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
  • Reagents: this compound stock solution in DMSO.
  • Equipment: Sterile 96-well plates, micropipettes, 37°C incubator.

Procedure:

  • Inoculum Preparation: Grow bacteria to the logarithmic growth phase and dilute in MHB to a concentration of approximately 1 × 10⁶ CFU/mL [1].
  • Drug Dilution: Serially dilute this compound in MHB across a 96-well plate to achieve final concentrations (e.g., 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). Include a growth control (no drug) [1].
  • Inoculation: Add an equal volume of the bacterial inoculum to each well.
  • Incubation: Incubate the plate at 37°C for 16-20 hours [1].
  • MIC Reading: The MIC is the lowest concentration of this compound where no visible turbidity is observed [1].
  • MBC Determination: Subculture broth from wells showing no growth onto MHA plates. Incubate at 37°C for up to 48 hours. The MBC is the lowest concentration that results in no bacterial colony growth on the agar [1].
Protocol 2: Time-Kill Assay

Principle: This assay evaluates the rate and extent of the bactericidal activity of this compound over time.

Procedure:

  • Prepare bacterial cultures in MHB at approximately 1 × 10⁶ CFU/mL and expose them to this compound at concentrations of 0×, 1×, 2×, and 4× the MIC [1].
  • Incubate the cultures at 37°C with shaking.
  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), remove aliquots, perform serial dilutions, and plate them on MHA.
  • Count the viable colonies (CFU/mL) after incubation and plot log CFU/mL versus time to generate kill curves. A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity [1].
Protocol 3: Biofilm Bactericidal Assay

Principle: This protocol assesses the ability of this compound to kill bacteria within and disrupt pre-formed biofilms.

Procedure:

  • Biofilm Formation: Allow bacteria to form biofilms on a suitable surface (e.g., peg lids, bottom of tissue culture plates) in a nutrient-rich medium for 24-48 hours at 37°C.
  • Treatment: Gently wash the formed biofilms and treat them with this compound at relevant concentrations (e.g., based on MIC/MBC values) for a set period (e.g., 24 hours) [1].
  • Viability Assessment: Use metabolic dyes like resazurin or crystal violet staining to quantify the reduction in biofilm mass and viability after treatment [1].
Protocol 4: Checkerboard Synergy Assay

Principle: This method determines the interaction (synergy, additive, indifference, or antagonism) between this compound and a second antibiotic.

Procedure:

  • Prepare a two-dimensional dilution series in a 96-well plate. Serially dilute this compound along one axis and the second antibiotic (e.g., cefoxitin) along the other.
  • Inoculate the plate with the standardized bacterial suspension.
  • After incubation, determine the MIC of each drug alone and in combination.
  • Calculate the Fractional Inhibitory Concentration (FIC) Index:
    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
    • Synergy is typically defined as an FIC Index of ≤0.5 [2]. The study reported a two- to eightfold reduction in MIC values in combination [1].

Safety Evaluation Protocols

Hemolysis Assay:

  • Principle: To evaluate the toxicity of this compound to human red blood cells (RBCs).
  • Procedure: Incubate fresh human RBCs with various concentrations of this compound. Use PBS as a negative control (0% hemolysis) and Triton X-100 as a positive control (100% hemolysis). After incubation, measure the hemoglobin release in the supernatant spectrophotometrically. Calculate the percentage hemolysis. The study confirmed that this compound did not exhibit hemolytic toxicity [1].

Cytotoxicity Assay:

  • Principle: To assess the toxicity to mammalian cells.
  • Procedure: Culture mammalian cells (e.g., human keratinocytes, cell lines like HaCaT) and expose them to a range of this compound concentrations for 24-72 hours. Cell viability can be measured using assays like MTT, resazurin, or ATP-lite. Calculate the half-maximal cytotoxic concentration (CC₅₀ or GI₅₀). The referenced study confirmed a lack of cytotoxicity for this compound [1].

In Vivo Validation Protocol

Galleria mellonella Larvae Infection Model:

  • Principle: A simple, ethical invertebrate model for preliminary in vivo efficacy testing.
  • Procedure:
    • Infection: Inject a lethal dose of MRSA (e.g., 1 × 10⁵ CFU/larva) into the larval hemocoel.
    • Treatment: Administer this compound at a non-toxic dose (established in a pilot toxicity test) via injection after a set post-infection period (e.g., 2 hours).
    • Control Groups: Include groups of larvae that are untreated, injected with PBS, and injected with bacteria only.
    • Endpoint: Monitor and record larval survival daily for up to 5-7 days. A statistically significant increase in survival in the treated group compared to the infected, untreated control demonstrates protective efficacy [1].

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental process for evaluating this compound's efficacy against MRSA.

cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Safety & In Vivo Inoculum Bacterial Inoculum Preparation MIC MIC/MBC Determination Inoculum->MIC TimeKill Time-Kill Assay MIC->TimeKill Biofilm Biofilm Assay MIC->Biofilm Checkerboard Checkerboard Synergy Assay MIC->Checkerboard Safety Safety Evaluation TimeKill->Safety Biofilm->Safety Checkerboard->Safety InVivo In Vivo Validation (G. mellonella) Safety->InVivo Data Data Analysis & Conclusion InVivo->Data Start Start Start->Inoculum

Discussion & Conclusion

The data demonstrates that this compound has potent in vitro and in vivo antibacterial activity against MRSA, including multidrug-resistant clinical isolates [1]. Its rapid bactericidal action, biofilm-disrupting capability, and synergistic potential with conventional antibiotics make it a strong candidate for repurposing. The favorable in vitro safety profile, showing no hemolysis or cytotoxicity, further supports its potential for clinical development, particularly for managing resistant infections in vulnerable populations like COPD patients [1]. Future work should focus on elucidating the precise mechanism of action and advancing to mammalian infection models and clinical trials.

References

Comprehensive Application Notes and Protocols: Doxifluridine-Mediated Longevity Extension in C. elegans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Doxifluridine, a fluoropyrimidine derivative and oral prodrug of 5-fluorouracil (5-FU), has emerged as a promising compound for rescuing age-associated alternative splicing defects and extending lifespan in C. elegans [1]. This application note provides detailed protocols and experimental findings from recent research demonstrating that this compound requires bacterial metabolism for its longevity-promoting effects and functions through a complex interplay among drug, bacteria, and host [1]. The compound significantly reverses age-related splicing deficiencies while improving multiple healthspan parameters, including stress resistance and mitochondrial morphology [1] [2]. These protocols are designed for researchers investigating aging, splicing regulation, and host-microbe-drug interactions using C. elegans as a model system.

Experimental Findings & Key Data

Summary of this compound Effects on C. elegans Longevity and Healthspan

Table 1: Quantitative effects of this compound on C. elegans lifespan and healthspan parameters

Parameter Effect Size Experimental Conditions Significance Dependence on Live Bacteria
Mean Lifespan Extension 31-49.4% increase 40-400 μM this compound with live OP50 p < 0.0001 Required (8.2-10.4% with dead bacteria)
Heat Stress Resistance Significant improvement 35°C challenge p < 0.05 Not tested
Pathogen Resistance Enhanced survival P. aeruginosa PA14 exposure p < 0.05 Not tested
Oxidative Stress Resistance Increased tolerance Oxidative stress assay p < 0.05 Not tested
Alternative Splicing Rescue Increased GFP/mCherry ratio Day 7 adults with splicing reporter p < 0.001 Required
Mitochondrial Morphology Reduced fragmentation Day 11 muscle cells p < 0.0001 Not tested
Intestinal Integrity Improved width maintenance Day 11 animals p < 0.0001 Not tested

Table 2: Bacterial conversion and metabolite production in this compound-mediated longevity

Bacterial Component Role in this compound Efficacy Key Metabolites Produced Impact on Host Longevity
Ribonucleotide metabolism Essential for drug conversion Linoleic acid Promotes longevity
Metabolic enzymes Converts this compound to active form Agmatine Extends lifespan
Live bacteria Required for full lifespan extension Not specified 31-70.9% lifespan extension
Freeze-dried/killed bacteria Limited efficacy Not applicable 7.3-12.1% lifespan extension
Key Mechanistic Insights
  • Bacterial dependency: this compound requires live bacteria for its lifespan extension effects, with significantly reduced efficacy observed when worms are fed freeze-dried, heat-killed, or UV-killed bacteria [1]. The lifespan extension is reduced from 31-70.9% with live bacteria to just 7.3-12.1% with dead bacteria [1].

  • Splicing rescue: this compound reverses age-associated alternative splicing defects, particularly reducing intron retention and unannotated splice junctions that accumulate with aging [1] [2]. RNA-seq analysis demonstrates that this compound treatment restores splicing patterns to levels comparable to young animals [1].

  • Metabolite production: Through bacterial conversion, this compound increases production of bacterial metabolites including linoleic acid and agmatine, which contribute to host longevity [1].

  • Comparative efficacy: this compound demonstrates superior potency in rescuing age-associated alternative splicing defects compared to other longevity-promoting compounds like metformin and rapamycin [1].

Detailed Experimental Protocols

Lifespan Assay Protocol
3.1.1 Reagents and Equipment
  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50 [3]
  • This compound stock solution: Prepare 10-100 mM in solvent (e.g., DMSO or water) based on desired final concentration [1]
  • 5-Fluoro-2′-deoxyuridine (FUdR): 1,000x stock (1g FUdR in 10mL ultrapure H₂O, filter-sterilized) [4]
  • Synchronized C. elegans population (appropriate strain, e.g., N2 wild-type or KH2235 for splicing reporter) [1]
  • Platinum wire or eyelash for worm handling [3] [4]
  • 20°C incubator [4]
3.1.2 Procedure
  • Synchronization: Obtain age-synchronized worms by either bleaching gravid adults or allowing adults to lay eggs for 4-6 hours before removal [5].

  • Drug treatment preparation:

    • Add this compound to molten NGM agar cooled to approximately 55-60°C to achieve final concentrations of 40 μM or 400 μM based on experimental needs [1].
    • Pour plates and seed with live OP50 E. coli 16-24 hours before use [1] [3].
  • Lifespan assay initiation:

    • Transfer approximately 60-100 L4 larval stage worms to each assay plate using a platinum wire [3] [4].
    • Add FUdR to a final concentration of 50-100 μM at the L4 stage to prevent progeny production [4].
  • Scoring and maintenance:

    • Score viability daily by gently touching the animal's head with a platinum wire or eyelash [4].
    • Animals that fail to move are scored as dead and removed from the plate [4].
    • Censor animals that rupture, display internal hatching, vulval rupture, or crawl off the plate [5].
    • Transfer worms to fresh plates every 2-3 days to maintain food supply and prevent contamination [5].
  • Controls: Include vehicle-treated control groups and conditions with dead bacteria (freeze-dried, heat-killed, or UV-killed) to assess bacterial dependence [1].

Oxidative Stress Resistance Assay
3.2.1 Reagents and Equipment
  • tert-Butyl hydroperoxide (tBHP) plates: Prepare fresh with 4% agar solution supplemented with tBHP [3]
  • Protective equipment: Gloves, safety goggles, face mask [3]
  • Fume hood [3]
3.2.2 Procedure
  • Preparation: Grow synchronized worms to day 2 of adulthood under standard conditions with or without this compound treatment [1] [3].

  • tBHP plate preparation:

    • Prepare 4% agar in dH₂O and heat to dissolve [3].
    • Cool to 50-60°C and add phosphate buffer, CaCl₂, MgSO₄, cholesterol, and finally tBHP in a fume hood [3].
    • Pour plates and store in an airtight container for use within 24 hours [3].
  • Assay execution:

    • Transfer 20-30 worms per condition to tBHP plates [3].
    • For the first 2 hours, frequently check and return worms that attempt to crawl off the plate back to the center [3].
    • Score survival every 1-2 hours until all worms are dead [3].
Alternative Splicing Reporter Assay
3.3.1 Reagents and Equipment
  • KH2235 reporter strain: Expresses GFP/mCherry dual-fluorescent reporter for ret-1 exon 5 splicing [1]
  • Fluorescence microscope with appropriate filter sets
  • Image analysis software (e.g., ImageJ)
3.3.2 Procedure
  • Strain maintenance: Grow KH2235 worms under standard conditions with appropriate antibiotic selection if needed [1].

  • Drug treatment: Treat synchronized L4 larvae with desired concentrations of this compound (40-400 μM) [1].

  • Imaging:

    • At day 7 of adulthood, image worms using a fluorescence microscope [1].
    • For each worm, randomly select 8 regions in the whole intestine for fluorescence quantification [2].
  • Quantification:

    • Measure GFP and mCherry fluorescence intensity for each region [1] [2].
    • Calculate GFP/mCherry ratio for each worm and compare between treatment groups [1].
    • Include sample sizes of 9-14 worms per group across 2 independent experiments [2].
Bacterial Requirement Test
3.4.1 Procedure
  • Bacteria preparation:

    • Live bacteria: Standard OP50 culture grown overnight [1] [3].
    • Dead bacteria: Prepare freeze-dried OP50 powder, heat-killed OP50, or UV-killed OP50 [1].
  • Lifespan comparison:

    • Perform parallel lifespan assays with this compound treatment (40 μM and 400 μM) using both live and dead bacteria as food source [1].
    • Compare lifespan extension percentages between conditions to confirm bacterial dependence [1].

Data Analysis and Interpretation

Statistical Analysis
  • Survival data: Analyze using Kaplan-Meier survival estimates and log-rank (Mantel-Cox) tests to compare survival curves [5] [6].
  • Fluorescence ratios: Compare using one-way ANOVA for multiple concentrations or unpaired two-tailed Student's t-test for two-group comparisons [2].
  • Stress resistance: Analyze similarly to lifespan data using survival statistics [3].
  • Power considerations: Ensure adequate sample sizes based on power calculations; current practices may be underpowered to detect small effects (<20% lifespan extension) [6].
Interpretation Guidelines
  • Bacterial dependence: Significant reduction in lifespan extension with dead bacteria indicates requirement for bacterial metabolism in drug efficacy [1].
  • Splicing rescue: Increased GFP/mCherry ratio in KH2235 reporter strain indicates rescue of age-associated alternative splicing defects [1].
  • Healthspan improvement: Significant effects on stress resistance, mitochondrial morphology, and intestinal integrity indicate broad healthspan benefits beyond mere lifespan extension [1] [2].

Pathway Diagrams and Experimental Workflows

This compound-Mediated Longevity Pathway

G This compound This compound LiveBacteria LiveBacteria This compound->LiveBacteria Administered with BacterialMetabolism BacterialMetabolism LiveBacteria->BacterialMetabolism Essential for BacterialMetabolites BacterialMetabolites BacterialMetabolism->BacterialMetabolites Produces AlternativeSplicing AlternativeSplicing BacterialMetabolites->AlternativeSplicing Rescues age-associated defects LifespanExtension LifespanExtension BacterialMetabolites->LifespanExtension Directly promotes AlternativeSplicing->LifespanExtension Promotes HealthspanImprovement HealthspanImprovement AlternativeSplicing->HealthspanImprovement Promotes

Figure 1: Mechanism of this compound-mediated longevity in C. elegans. This compound requires live bacteria for conversion into active metabolites that rescue age-associated alternative splicing defects and promote both lifespan extension and healthspan improvement [1].

Experimental Workflow for this compound Longevity Assessment

G Start Start Synchronize Synchronize Start->Synchronize C. elegans population Treatment Treatment Synchronize->Treatment L4 larvae LifespanAssay LifespanAssay Treatment->LifespanAssay ± this compound StressAssays StressAssays Treatment->StressAssays Day 2 adults SplicingAnalysis SplicingAnalysis Treatment->SplicingAnalysis Day 7 adults DataAnalysis DataAnalysis LifespanAssay->DataAnalysis Survival curves StressAssays->DataAnalysis Resistance metrics SplicingAnalysis->DataAnalysis GFP/mCherry ratios Results Results DataAnalysis->Results Integrated interpretation

Figure 2: Experimental workflow for comprehensive assessment of this compound effects on C. elegans longevity and healthspan. The protocol includes parallel assessment of lifespan, stress resistance, and alternative splicing rescue using age-synchronized populations treated from L4 larval stage [1] [2] [4].

Troubleshooting and Technical Considerations

  • Bacterial viability: Ensure live bacteria are freshly cultured and properly seeded on plates, as dead bacteria significantly reduce this compound efficacy [1].
  • Drug stability: Prepare this compound stocks fresh or store appropriately at -20°C to prevent degradation.
  • FUdR timing: Add FUdR precisely at L4 stage to prevent progeny production without developmental interference [4].
  • Censoring criteria: Consistently apply censoring rules for compromised animals throughout the experiment to maintain data integrity [5] [4].
  • Blinded scoring: Perform viability scoring blind to treatment conditions to prevent bias [4].
  • Power analysis: For small effect sizes (<20% lifespan extension), increase sample sizes beyond standard practices to ensure adequate statistical power [6].

Conclusion

This compound represents a novel compound that extends C. elegans lifespan and improves healthspan parameters through a unique mechanism involving bacterial conversion and rescue of age-associated splicing defects. These detailed protocols enable researchers to replicate and build upon these findings, providing comprehensive methodologies for assessing longevity, stress resistance, and alternative splicing in the context of drug-bacteria-host interactions. The strong dependence on live bacteria for efficacy highlights the importance of considering microbial metabolism in pharmacological interventions targeting aging processes.

References

Comprehensive Application Notes and Protocols: Doxifluridine Checkerboard Assays for Antibiotic Synergy Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Doxifluridine and Antibiotic Synergy Screening

This compound (5′-deoxy-5-fluorouridine) is a fluoropyrimidine derivative that serves as a prodrug of the anticancer agent 5-fluorouracil (5-FU). It is designed to undergo enzymatic conversion to the active form 5-FU primarily by thymidine phosphorylase (TP), an enzyme that shows significantly higher expression levels in various tumor tissues compared to normal tissues [1] [2]. This selective activation mechanism initially made this compound an attractive candidate for cancer therapy, particularly for gastrointestinal, breast, and other solid tumors. More recently, research has revealed that this compound exhibits previously unrecognized antibacterial properties, especially against intracellular pathogens such as Salmonella Typhimurium when located within macrophage environments [3].

The checkerboard assay represents a well-established, high-throughput methodology for systematically evaluating potential synergistic interactions between two antimicrobial agents. This approach allows researchers to efficiently screen multiple concentration combinations of this compound with conventional antibiotics to identify enhanced antibacterial effects that could potentially overcome resistance mechanisms and reduce required dosages [4] [5]. The fundamental principle involves arranging varying concentrations of two antimicrobial agents in a two-dimensional matrix format, enabling the quantification of their combined effects through calculated indices such as the Fractional Inhibitory Concentration (FIC). For antimicrobial resistance research, this method provides a reliable platform for identifying promising combination therapies that may extend the clinical utility of existing antibiotics while potentially reducing side effects through dose reduction [4] [6].

Checkerboard Assay Methodology and Protocol

Fundamental Principles of the Checkerboard Assay

The checkerboard assay is a two-dimensional broth microdilution technique designed to efficiently evaluate interactions between two antimicrobial agents. This method systematically tests multiple concentration combinations in a matrix format, allowing for the identification of synergistic, additive, indifferent, or antagonistic effects between compounds. When applied to this compound-antibiotic combinations, this approach can reveal potential enhancement of antibacterial activity that might not be apparent when either agent is tested alone. The assay's strength lies in its ability to test a wide range of concentration ratios while using relatively minimal resources compared to individual time-kill curve assays for each potential combination [4] [5].

The core output of the checkerboard assay is the Fractional Inhibitory Concentration (FIC) index, a quantitative measure that compares the minimal inhibitory concentrations (MICs) of agents when used alone versus in combination. This index provides a standardized metric for classifying the type of interaction occurring between the two antimicrobial agents. The mathematical foundation of this approach allows for objective comparison across different studies and laboratories, making it particularly valuable for initial screening of potential combination therapies before proceeding to more resource-intensive in vivo models [5].

Experimental Workflow and Visual Guide

The following diagram illustrates the comprehensive workflow for performing a this compound-antibiotic checkerboard assay, from initial bacterial preparation through final result interpretation:

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis & Interpretation Prep1 Bacterial Strain Selection & Culture Prep2 Antibiotic Stock Solution Preparation Prep1->Prep2 Prep3 This compound Stock Solution Preparation Prep2->Prep3 Assay1 Checkerboard Plate Preparation Prep2->Assay1 Prep4 MIC Determination for Individual Agents Prep3->Prep4 Prep3->Assay1 Prep4->Assay1 Prep4->Assay1 Assay2 Bacterial Inoculation (5×10⁵ CFU/mL) Assay1->Assay2 Assay3 Incubation (35°C, 18-24 hours) Assay2->Assay3 Assay4 Growth Assessment (Visual/TTC/Microplate Reader) Assay3->Assay4 Analysis1 FIC Index Calculation Assay4->Analysis1 Analysis2 Interaction Classification (Synergy/Additive/Antagonism) Analysis1->Analysis2 Analysis3 Validation (Time-Kill Curve for Synergistic Combinations) Analysis2->Analysis3

Figure 1: Comprehensive workflow for this compound-antibiotic checkerboard assay

Detailed Experimental Protocol
2.3.1 Bacterial Strain Preparation and Quality Control
  • Bacterial Strains: Select appropriate reference strains and clinical isolates based on research objectives. For initial method validation, use control strains such as Pseudomonas aeruginosa PA14 or methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, as these have been well-characterized in synergy studies [4]. For this compound-specific investigations, include intracellular pathogens such as Salmonella Typhimurium, given this compound's demonstrated activity against intracellular bacteria [3].

  • Culture Conditions: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB) at 37°C with constant shaking at 200 rpm to ensure optimal aeration and uniform growth. For solid media, use Mueller-Hinton Agar (MHA) plates, incubating at 37°C for 18-24 hours [4].

  • Inoculum Standardization: Adjust the turbidity of bacterial suspensions to a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL) using sterile phosphate-buffered saline (PBS) or MHB. Further dilute this suspension 1:100 in MHB to achieve a final working concentration of approximately 1×10⁶ CFU/mL for inoculation [4] [5].

2.3.2 Antimicrobial Stock Solution Preparation
  • This compound Solution: Prepare a primary stock solution of this compound at a concentration of 1-5 mg/mL in dimethyl sulfoxide (DMSO) or sterile water, depending on solubility. Filter-sterilize through a 0.22μm membrane and aliquot for storage at -20°C. Avoid repeated freeze-thaw cycles to maintain stability [1].

  • Antibiotic Solutions: Prepare antibiotic stock solutions according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Use appropriate solvents based on the antibiotic's chemical properties (water, DMSO, or ethanol). Typical stock concentrations range from 1-5 mg/mL, with serial two-fold dilutions prepared in MHB or sterile water on the day of the assay [4] [5].

  • Quality Controls: Include appropriate controls in each assay:

    • Growth control: Media + inoculum (no antimicrobials)
    • Sterility control: Media only (no antimicrobials, no inoculum)
    • Solvent control: Media + inoculum + highest solvent concentration used

Checkerboard Assay Setup and Implementation

Plate Preparation and Inoculation

The checkerboard assay requires careful preparation of a two-dimensional dilution matrix to systematically test all possible concentration combinations of this compound and the companion antibiotic:

  • Microtiter Plate Setup: Use sterile 96-well microtiter plates with flat-bottom wells. Arrange the plate so that This compound concentrations increase along the rows (typically from A to H) while antibiotic concentrations increase along the columns (typically from 1 to 10 or 12) [4] [5].

  • Two-Dimensional Dilution Scheme:

    • Dispense 50μL of Mueller-Hinton broth into each well except those in column 11 (antibiotic alone) and row H (this compound alone).
    • Create serial two-fold dilutions of the antibiotic along the horizontal axis, transferring 50μL from well to well while maintaining constant this compound concentration in each row.
    • Similarly, create serial two-fold dilutions of this compound along the vertical axis, transferring 50μL from well to well while maintaining constant antibiotic concentration in each column [5].
  • Final Inoculation: Add 100μL of the standardized bacterial inoculum (5×10⁵ CFU/mL) to each test well, resulting in a final volume of 200μL per well and a final bacterial concentration of approximately 2.5×10⁵ CFU/mL [5].

  • Incubation Conditions: Seal plates with breathable membrane or parafilm and incubate at 35°C for 18-24 hours under aerobic conditions. Some protocols for intracellular pathogens or specific bacterial species may require extended incubation (up to 48 hours) or modified atmospheres [5].

Growth Assessment and Endpoint Determination

Following incubation, bacterial growth in each well must be accurately assessed to determine the minimal inhibitory concentrations for each combination:

  • Visual Inspection: Examine each well for visible turbidity, which indicates bacterial growth. Compare test wells to the growth control (no antimicrobials) and sterility control (no inoculum) [4].

  • Tetrazolium Dye Enhancement: For improved accuracy, add 20μL of 0.1% 2,3,5-triphenyltetrazolium chloride (TTC) solution to each well following incubation. Incubate for an additional 2-3 hours at 37°C. Viable bacterial cells reduce TTC to red formazan, producing a visible color change that clearly indicates growth [4].

  • Spectrophotometric Confirmation: For objective measurement, read the absorbance at 540nm using a microtiter plate reader after TTC development. Alternatively, measure optical density at 600nm directly without TTC to assess turbidity [4].

  • MIC Determination: The MIC endpoint is defined as the lowest concentration of antimicrobial agent(s) that prevents visible growth or TTC color development. Record MIC values for each antibiotic alone (row H), this compound alone (column 11), and all combinations [4] [5].

Data Analysis and Synergy Interpretation

FIC Index Calculation and Interpretation

The core quantitative metric for evaluating interactions in checkerboard assays is the Fractional Inhibitory Concentration (FIC) index. This value is calculated using the following established formulas [5]:

Table 1: Interpretation of FIC Index Values for Drug Interaction Classification

FIC Index Value Interaction Classification Interpretation
≤0.5 Synergistic Combination effect significantly greater than individual agents
>0.5 to ≤1.0 Additive Combination effect equals sum of individual effects
>1.0 to ≤4.0 Indifferent Combination effect does not differ from most effective single agent
>4.0 Antagonistic Combination effect less than individual agents

The most synergistic combination is identified by locating the well with the lowest ΣFIC value across the entire checkerboard. Researchers should note the specific concentration ratio at which synergy occurs, as this may have implications for optimal dosing regimens in subsequent studies [4] [5].

Data Visualization and Reporting

Effective visualization and comprehensive reporting are essential for communicating checkerboard assay results:

  • Result Tabulation: Create a table representing the checkerboard matrix with FIC indices calculated for each well. Highlight synergistic combinations (ΣFIC ≤0.5) for easy identification.

  • Isobologram Generation: Plot the MIC values of the antibiotic alone and in combination with this compound to create an isobologram, which provides visual representation of synergistic, additive, or antagonistic interactions.

  • Dose Reduction Index: Calculate the dose reduction index (DRI) for each agent at synergistic combinations, which indicates the fold-reduction in MIC achievable through the combination compared to individual agents.

  • Validation Studies: For identified synergistic combinations (ΣFIC ≤0.5), confirm results using time-kill curve assays, which monitor bacterial viability over time and provide kinetic data on bactericidal activity [4].

Applications and Protocol Adaptations

This compound-Specific Considerations

The unique properties of this compound require special considerations when designing and interpreting checkerboard assays:

  • Metabolic Activation: Recognize that this compound's activity depends on conversion to 5-FU by thymidine phosphorylase (TP). Consider testing in media conditions or with bacterial strains that express varying levels of TP to assess how this affects synergistic potential [1] [2].

  • Intracellular Models: Given this compound's demonstrated efficacy against intracellular Salmonella [3], consider adapting the checkerboard method to intracellular infection models using macrophage cell lines. This may provide insights into synergy under physiologically relevant conditions.

  • Tumor Microenvironment Mimetics: For oncology-focused applications, consider testing this compound-antibiotic combinations in media that mimics the tumor microenvironment (acidic pH, hypoxia, specific metabolite profiles), as these conditions may influence drug activation and activity [1].

Troubleshooting and Technical Considerations

Several technical aspects require attention to ensure reliable and reproducible results:

  • Carryover Effects: In serial dilution preparations, ensure accurate pipetting and mixing to prevent carryover between wells, which can distort concentration gradients.

  • Edge Effects: Address potential evaporation in perimeter wells by including protective buffer wells filled with sterile water around the assay perimeter or using specialized microtiter plates with reduced evaporation.

  • Quality Control: Regularly verify the potency of antimicrobial stock solutions through MIC determination against reference strains. Monitor laboratory environmental conditions (temperature, humidity) that might affect assay performance.

  • Replicate Testing: Perform all checkerboard assays in at least duplicate with a minimum of three independent experiments to ensure reproducibility and statistical significance of identified synergistic interactions [4].

Conclusion and Future Directions

The checkerboard assay provides a robust, high-throughput methodology for identifying synergistic interactions between this compound and conventional antibiotics. This protocol outlines a standardized approach that can be adapted to various bacterial pathogens and research contexts. The optimized checkerboard method has been demonstrated to yield results comparable to the gold standard time-kill curve method while allowing more efficient screening of multiple combinations [4].

Future applications of this compound-antibiotic synergy screening may explore its potential in novel antimicrobial strategies, particularly for intracellular pathogens and multidrug-resistant infections. The compatibility of this assay with automated screening systems and its adaptability to high-throughput formats position it as a valuable tool in addressing the growing challenge of antimicrobial resistance.

References

Doxifluridine in Advanced Colorectal Cancer: Comprehensive Phase II Clinical Data and Protocols for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is an oral fluoropyrimidine prodrug designed to generate 5-fluorouracil (5-FU) preferentially within tumor tissue through a tumor-selective activation process. As an intermediate metabolite in the capecitabine activation pathway, this compound is converted to the active drug 5-FU by the enzyme thymidine phosphorylase (TP), which demonstrates significantly higher activity in tumor tissues compared to normal tissues. This selective activation aims to maximize antitumor efficacy while minimizing systemic exposure and toxicity to healthy tissues [1].

The development of this compound represented an important milestone in the evolution of oral fluoropyrimidines, bridging the gap between intravenous 5-FU and later agents like capecitabine. While this compound has demonstrated clinical activity in metastatic colorectal cancer, its development has been limited by variable efficacy observed across clinical trials and specific safety concerns, including gastrointestinal toxicity resulting from activation by thymidine phosphorylase present in normal gastrointestinal tissue [1]. Despite these limitations, this compound remains of significant interest to researchers as a model for tumor-selective fluoropyrimidine therapy and continues to be used in certain regions, particularly in Asia.

Clinical Efficacy Summary from Phase II Trials

Monotherapy Efficacy

Phase II trials of this compound monotherapy in advanced colorectal cancer have demonstrated variable response rates ranging from 4.8% to 26%, with evidence suggesting particular activity in rectosigmoid primaries. The Swiss Group for Clinical Cancer Research conducted one of the earliest phase II trials in 1983, administering this compound at 4 g/m² per day for five consecutive days every three to four weeks via intravenous bolus. This study reported 7 responses (26%) among 27 evaluable patients who received two or more treatment courses, with all responses observed in patients with sigmoid and rectal primary tumors [2].

In contrast, a 1985 study published in Cancer Chemotherapy and Pharmacology reported significantly lower efficacy, with only 1 partial response among 21 patients (4.8%) with advanced and progressing colorectal cancer who received this compound at 2.0-3.0 g/m² as a 1-hour infusion on days 1-5 every third week [3]. This substantial variability in response rates may be attributed to differences in administration schedules, patient populations, and potentially tumor biology factors such as thymidine phosphorylase expression levels.

More recent investigations have explored oral this compound in combination with leucovorin. A 2003 randomized phase II trial comparing oral this compound (1,000 mg/m²/day on days 1-7 and 15-21) plus leucovorin (30 mg/day on the same schedule) versus intravenous 5-FU plus leucovorin demonstrated a response rate of 23.7% for the this compound arm compared to 15.4% for the 5-FU arm, suggesting comparable activity between the oral and intravenous approaches [4].

Combination Therapy Efficacy

This compound has also been investigated in combination with irinotecan for metastatic colorectal cancer. A 2008 phase II study evaluated sequential administration of irinotecan (150 mg/m² IV on days 1 and 15) with this compound (600-1,000 mg/body orally on days 3-14 and 17-28) in 35-day cycles. This regimen demonstrated promising activity with an overall response rate of 40% (1 complete response + 23 partial responses among 60 patients), along with a median overall survival of 20.5 months and median time to progression of 5.9 months [5].

A more recent 2013 biomarker-directed phase II study further evaluated the combination of irinotecan with this compound, with irinotecan dosing adjusted based on UGT1A1 polymorphism (150 mg/m² for wild-type patients vs. 70 mg/m² for those with the 1/28 genotype). This genotype-oriented approach maintained efficacy while reducing toxicity, with response rates of 22.7% in wild-type patients and 16.7% in mutated patients, and median overall survival of 13 months versus 17.5 months, respectively [6].

Table 1: Summary of this compound Efficacy in Phase II Trials for Advanced Colorectal Cancer

Study (Year) Regimen Patient Population Response Rate (%) Median Overall Survival (Months) Median Time to Progression (Months)
Swiss Group (1983) [2] This compound IV 4 g/m²/day, days 1-5 q3-4wk Advanced measurable colorectal cancer (n=27 evaluable) 26 Not reported Not reported
Cancer Chemother Pharmacol (1985) [3] This compound IV 2-3 g/m²/day, days 1-5 q3wk Advanced progressing colorectal cancer (n=21) 4.8 Not reported Not reported
Am J Clin Oncol (2003) [4] This compound PO 1000 mg/m²/day + leucovorin 30 mg/day, days 1-7, 15-21 q4wk Previously untreated metastatic CRC (n=38) 23.7 14.9 5.4
Cancer Chemother Pharmacol (2008) [5] Irinotecan IV 150 mg/m² days 1,15 + this compound PO 600-1000 mg/body days 3-14,17-28 q35d Metastatic CRC (n=60) 40 20.5 5.9
Anticancer Res (2013) [6] Irinotecan (UGT1A1-adjusted) + this compound Metastatic CRC (n=28) 1/1: 22.7; 1/28: 16.7 1/1: 13; 1/28: 17.5 1/1: 5; 1/28: 4.5

Safety and Tolerability Profile

Common Adverse Events

The safety profile of this compound is characterized by expected fluoropyrimidine class effects with some distinct characteristics. Across phase II trials, the most frequently reported adverse events include leukopenia (occurring in 53% of evaluable patients in the Swiss Group trial), gastrointestinal disturbances such as nausea and vomiting (38%), and dermatological reactions [2]. The oral formulation of this compound in combination with leucovorin demonstrated generally mild and reversible toxicity, with a safety profile comparable to intravenous 5-FU plus leucovorin [4].

When combined with irinotecan, the toxicity profile reflects contributions from both agents. In the phase II study of sequential irinotecan and this compound, grade 3-4 hematological toxicities included leukopenia (17%) and neutropenia (28%), while non-hematological grade 3-4 toxicities included fatigue (12%), nausea (8%), vomiting (7%), and diarrhea (5%). No treatment-related deaths were reported during the study [5].

Unique and Serious Toxicities

Beyond typical fluoropyrimidine toxicities, this compound has been associated with some unique adverse effects. Neurotoxicity has been reported, with symptoms ranging from peripheral neuropathy to cerebellar dysfunction and encephalopathy. A detailed neurological evaluation of 17 patients treated with this compound at 3 or 5 g/m²/day for 5 days every 4 weeks found that 10 patients developed symptoms of central nervous system toxicity, typically appearing during the second week of the first cycle. This neurotoxicity was dose-related and worsened during subsequent treatments [1].

Cardiac toxicity has also been observed, with one case report describing a patient who experienced repeated angina pectoris following this compound infusion, necessitating treatment discontinuation after two courses [3]. Additionally, the hand-foot syndrome commonly associated with capecitabine has been reported with this compound, though potentially with different incidence and severity patterns [7].

Table 2: Safety Profile of this compound in Phase II Clinical Trials

Toxicity Type Incidence (%) Severity Management Recommendations
Hematological
Leukopenia Up to 53 [2] Grade 1-4 Regular monitoring; dose reduction for grade 3-4
Neutropenia 28 (G3-4 with combination) [5] Grade 3-4 Dose delay/reduction for febrile neutropenia
Gastrointestinal
Nausea/Vomiting Up to 38 [2] Grade 1-3 Standard antiemetics; dose adjustment if severe
Diarrhea 5 (G3-4 with combination) [5] Grade 3-4 Early intervention with antidiarrheals; hydration
Anorexia Reported [1] Mild-moderate Nutritional support
Neurological 59 (10/17 patients) [1] Dose-related Neurological assessment; dose adjustment/discontinuation
Cardiac Rare [3] Serious Discontinuation in symptomatic patients
Dermatological
Hand-foot syndrome Reported [7] Mild-moderate Symptomatic care; dose modification if severe
Dermatitis Reported [2] Mild-moderate Topical treatments

Biomarker Analysis and Patient Selection

Thymidine Phosphorylase Expression

Research has identified thymidine phosphorylase (TP) expression as a potentially significant biomarker for predicting response to this compound. A 2001 phase II study investigated the relationship between TP expression and this compound effects in 40 patients with advanced/recurrent colorectal cancer. Using immunohistochemical staining, the researchers found that TP-positive cancer cells were associated with poorer survival (risk ratio 3.72), while TP-positive stromal cells were associated with improved progression-free survival (risk ratio 0.24) [8].

These findings suggest that TP expression in different cellular compartments may have opposing prognostic implications for this compound therapy. The complex relationship between TP expression and treatment outcomes underscores the importance of the tumor microenvironment in modulating fluoropyrimidine efficacy and highlights the potential for biomarker-guided patient selection [8].

UGT1A1 Pharmacogenetics

For patients receiving this compound-irinotecan combinations, UGT1A1 pharmacogenetic testing has demonstrated utility in optimizing dosing and reducing toxicity. The UGT1A1*28 polymorphism affects glucuronidation of SN-38 (the active metabolite of irinotecan), with homozygous and heterozygous patients experiencing increased toxicity due to reduced enzyme activity [6].

A 2013 phase II study implemented a UGT1A1-directed dosing strategy for irinotecan in combination with this compound, administering 150 mg/m² for patients with the 1/1 wild-type genotype and 70 mg/m² for those with the 1/28 genotype. This approach maintained efficacy while reducing severe toxicities, with no grade 3-4 neutropenia or diarrhea observed in the 1/28 group compared to 9.0% and 13.6% respectively in the wild-type group [6]. This strategy appears particularly beneficial for patients with complications or advanced age who may be less tolerant of standard-dose irinotecan.

Detailed Experimental Protocols

Monotherapy Administration Protocol

Based on the most effective regimen identified in phase II trials, the recommended monotherapy protocol for this compound in advanced colorectal cancer includes:

  • Dosing Schedule: 4 g/m²/day administered as an intravenous bolus for five consecutive days, repeated every three weeks [2]. For oral administration, 1000 mg/m²/day plus leucovorin 30 mg/day on days 1-7 and 15-21 of each 28-day cycle [4].

  • Dose Modification Criteria: Reduce dose by 25% for grade 2 hematological toxicity, 50% for grade 3, and withhold for grade 4 until recovery. For non-hematological toxicity, modify dose based on severity, with particular attention to neurological symptoms [2] [1].

  • Premedication and Supportive Care: Standard antiemetics 30 minutes before administration. For patients with history of cardiac disease, baseline and periodic ECG monitoring recommended [3].

  • Response Assessment: Tumor measurements should be performed every two cycles using RECIST criteria. Treatment should be continued until disease progression or unacceptable toxicity [2] [4].

Combination Therapy with Irinotecan

The phase II study by Kato et al. (2008) established the following protocol for irinotecan plus this compound:

  • Treatment Schedule:

    • Irinotecan: 150 mg/m² as 90-minute intravenous infusion on days 1 and 15
    • This compound: 600-1000 mg/body orally on days 3-14 and 17-28
    • Cycle repetition: Every 35 days [5]
  • UGT1A1-Directed Dosing:

    • For patients with UGT1A1 1/1 genotype: Irinotecan 150 mg/m²
    • For patients with UGT1A1 1/28 genotype: Irinotecan 70 mg/m²
    • This compound dose remains the same for both groups [6]
  • Dose Modification Guidelines:

    • Hematological: Reduce irinotecan by 25% for ANC 500-999/μL, withhold until recovery if ANC <500/μL
    • Diarrhea: Reduce irinotecan by 25% for grade 2, 50% for grade 3, withhold for grade 4
    • Other toxicities: Adjust based on severity using CTCAE criteria [5]
  • Required Monitoring:

    • Complete blood count: Weekly during first cycle, then before each administration
    • Biochemistry: Liver and renal function before each cycle
    • Neurological assessment: At baseline and before each cycle
    • Cardiac monitoring: For patients with cardiac risk factors [5]

Pathway and Metabolic Activation

The following diagram illustrates the metabolic activation pathway of this compound and its relationship to other fluoropyrimidines:

G Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase (liver) This compound This compound 5'-DFCR->this compound Cytidine deaminase (liver/tumor) 5-FU 5-FU This compound->5-FU Thymidine phosphorylase (tumor selective) Active metabolites\n(FdUMP, FUTP) Active metabolites (FdUMP, FUTP) 5-FU->Active metabolites\n(FdUMP, FUTP) Intracellular activation Antitumor effects\n(DNA/RNA inhibition) Antitumor effects (DNA/RNA inhibition) Active metabolites\n(FdUMP, FUTP)->Antitumor effects\n(DNA/RNA inhibition)

This metabolic pathway demonstrates this compound's position as an intermediate in the activation cascade of capecitabine to 5-FU. The critical final activation step is catalyzed by thymidine phosphorylase, which is typically overexpressed in tumor tissues compared to healthy tissue, providing the theoretical basis for tumor-selective activation [1]. The active metabolites of 5-FU then exert antitumor effects through dual mechanisms: FdUMP inhibits thymidylate synthase, disrupting DNA synthesis, while FUTP incorporates into RNA, interfering with RNA processing and function [1].

Conclusion and Research Implications

This compound represents a historically significant development in the evolution of oral fluoropyrimidines for advanced colorectal cancer. While its clinical use has been largely superseded by agents like capecitabine, particularly in Western countries, the drug remains valuable for understanding structure-activity relationships in fluoropyrimidine design and the challenges of achieving truly tumor-selective activation.

The phase II data summarized in this review demonstrate that this compound possesses modest single-agent activity in advanced colorectal cancer, with response rates generally ranging from 20-26% in monotherapy studies. The drug shows more promising efficacy when combined with irinotecan, with response rates up to 40% and median overall survival exceeding 20 months in one study [5]. The successful implementation of UGT1A1 polymorphism-directed dosing in combination therapy provides a valuable model for personalized medicine approaches in fluoropyrimidine-based treatment [6].

For drug development professionals, this compound's development pathway offers important insights into the challenges of prodrug design, particularly the impact of first-pass metabolism and normal tissue activation on therapeutic index. The correlation between thymidine phosphorylase expression and treatment outcomes highlights the potential of biomarker-guided patient selection for fluoropyrimidine therapy, an approach that continues to be refined for newer agents in this class [8] [1].

Future research on this compound may focus on better understanding the determinants of thymidine phosphorylase expression in tumors and stroma, optimizing combination regimens through pharmacogenetic approaches, and potentially developing next-generation fluoropyrimidines that build on the lessons learned from this compound's tumor-selective activation mechanism.

References

Doxifluridine Neurotoxicity: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary clinical manifestations of Doxifluridine-induced neurotoxicity? The neurotoxicity is often central nervous system (CNS) toxicity, which can be both cerebellar and encephalopathic. Symptoms typically appear during the second week of the first treatment cycle and are dose-related. They range from a subjective feeling of unsteady gait to significant disability (cerebellar) and difficulties with concentration and memory (encephalopathic) [1] [2].

  • FAQ 2: Which patient populations are at the highest risk for developing this neurotoxicity? Clinical evidence indicates that patients with the following are at greatest risk:

    • Renal function impairment [3].
    • Marked weight loss [1] [2].
    • Generalized electrocardiographic dysrhythmias [1] [2].
  • FAQ 3: Are there novel prodrug strategies to circumvent this compound's neurotoxicity? Yes, recent research focuses on designing prodrugs that are activated specifically in the tumor microenvironment (TME). For example, derivatives of this compound have been synthesized that require both thymidine phosphorylase (TP) and nitroreductase (NTR)—an enzyme overexpressed in hypoxic tumors—to release the active drug 5-FU. This aims to minimize 5-FU release in healthy tissues, thereby reducing systemic side effects including neurotoxicity [4].

  • FAQ 4: How does this compound's toxicity profile compare to other oral fluoropyrimidines like Capecitabine? this compound can cause significant gastrointestinal toxicity (diarrhea) and CNS neurotoxicity. This is partly because the activating enzyme, thymidine phosphorylase (TP), is also present in the liver and intestinal tissue, leading to systemic exposure. In contrast, Capecitabine was designed as a multiple prodrug to overcome this; it passes through the intestine largely unchanged and undergoes a three-step activation process, with the final conversion to 5-FU occurring preferentially in tumor tissue due to higher TP activity, potentially leading to a better safety profile [1] [2].

Experimental Protocols for Neurotoxicity Assessment

This section provides detailed methodologies for key experiments relevant to screening and understanding this compound-associated neurotoxicity.

Protocol: In Vitro Neurotoxicity Screening using Microelectrode Array (MEA)

This protocol uses the eCiphrNeuro-Human assay as a model for screening functional neurotoxicity in a human-derived system [5].

  • Objective: To monitor electrophysiological activity in human neuronal networks for early detection of compound-induced functional neurotoxicity and seizure liability.
  • Materials:
    • Human iPSC-derived glutamagergic neurons (e.g., iCell GlutaNeurons)
    • Human iPSC-derived astrocytes (e.g., iCell Astrocytes)
    • 48-well microelectrode array (MEA) plates
    • MEA recording system
    • This compound and control articles (e.g., 5-FU for comparison)
    • Culture media and reagents
  • Methodology:
    • Cell Culture and Plate Preparation: Co-culture human neurons and astrocytes on 48-well MEA plates pre-coated with appropriate substrates. Maintain cultures for up to 4 weeks to allow mature network formation, with medium changes twice weekly.
    • Baseline Recording: Record spontaneous electrical activity from the neuronal networks for at least 5 minutes per well to establish a baseline. Key parameters include:
      • Spike Rate: Number of action potentials per electrode per minute.
      • Burst Duration: Length of periods of high-frequency spiking.
      • Interspike Interval: Time between consecutive spikes.
    • Compound Exposure: Apply this compound at a range of clinically relevant concentrations (e.g., 1 µM, 10 µM, 100 µM) to the culture medium. Include a vehicle control (e.g., DMSO).
    • Post-Exposure Recording: After a predetermined exposure period (e.g., 30 minutes, 4 hours, 24 hours), record spontaneous activity again using the same parameters as the baseline.
    • Data Analysis: Normalize post-exposure data to baseline. Statistically compare key parameters (spike rate, burst duration) between treated and control groups. A significant, dose-dependent decrease in spike rate may indicate general neurotoxicity, while specific changes in burst patterns may suggest seizure liability or other functional impairments.
  • Troubleshooting:
    • Low Network Activity: Ensure cultures are mature enough (≥21 days); check cell health and plating density.
    • High Well-to-Well Variability: Use consistent culture and feeding schedules; ensure uniform cell seeding.
Protocol: Evaluating Prodrug Activation and Stability

This protocol is based on methods used to evaluate novel NTR-responsive this compound derivatives and can be adapted to study the parent compound's metabolism [4].

  • Objective: To assess the metabolic stability of this compound and its conversion to 5-FU in biological matrices, and to test the activation of novel prodrugs by specific enzymes like NTR.
  • Materials:
    • This compound or prodrug candidate
    • Nitroreductase (NTR) enzyme (e.g., from E. coli) with NADH cofactor
    • Phosphate-buffered saline (PBS) at pH 6.5 and 7.4
    • Mouse or rat plasma
    • HPLC system with UV/VIS detector
    • Thermostatted incubator or water bath
  • Methodology:
    • Stability in PBS and Plasma:
      • Prepare solutions of this compound (e.g., 50 µM) in PBS (pH 6.5 and 7.4) and in plasma.
      • Incubate at 37°C.
      • Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.
      • Quench the reaction (e.g., with acetonitrile), centrifuge, and analyze the supernatant by HPLC to determine the remaining concentration of this compound.
    • Enzyme-Mediated Activation Assay:
      • Prepare a solution of the test compound (50 µM) in PBS (pH 7.4).
      • Add NTR (50 µg/mL) and NADH (2 mM). Initiate the reaction by adding the enzyme.
      • Incubate at 37°C and collect aliquots over a time course (e.g., 0, 15, 30, 60, 120 minutes).
      • Analyze samples by HPLC to quantify the decrease in the prodrug and the appearance of 5'-DFUR and 5-FU.
  • Troubleshooting:
    • Rapid Degradation in Plasma: Indicates susceptibility to esterases or other plasma enzymes. Consider structural modification to improve stability.
    • No Activation by NTR: Verify enzyme activity; ensure the nitroaromatic moiety in a prodrug design is accessible to the enzyme.

Data Summary Tables

The following tables consolidate key quantitative data from the literature for easy reference.

Table 1: Clinical Features and Risk Factors of this compound Neurotoxicity

Feature Description Citation
Neurotoxicity Type Central neurotoxicity; Cerebellar and encephalopathic symptoms [1] [2] [3]
Common Symptoms Unsteady gait, disability, difficulties with concentration and memory [1] [2]
Onset Often in the second week of the first treatment cycle [1] [2]
Dose Relationship Dose-related, worsens with subsequent cycles [1] [2]
Key Risk Factors Renal impairment, marked weight loss, generalized ECG dysrhythmias [1] [2] [3]

Table 2: In Vitro Models for Assessing Neurotoxicity

Model System Measured Endpoints Utility in this compound Research Citation
Human iPSC-derived Neurons/ Astrocytes (MEA) Spike rate, burst duration, interspike interval, synchrony Functional neurotoxicity screening, seizure liability prediction [5]
Neurite Outgrowth (High-content imaging) Neurite length, branching, number Detection of developmental neurotoxicity and structural impairment [5]
3D Neurospheroid Model Cell viability, ATP content, calcium homeostasis Detection of neurotoxicity in a complex, more physiologically relevant tissue structure [5]

Visual Workflows and Pathways

The following diagrams illustrate the key mechanisms and experimental strategies.

This compound Activation and Neurotoxicity Mechanism

Dox This compound (5'-DFUR) TP Thymidine Phosphorylase (TP) Dox->TP Activation FiveFU 5-Fluorouracil (5-FU) Tox Systemic Toxicity: • Neurotoxicity • GI Toxicity FiveFU->Tox In Normal Tissues Tumor Tumor Cell Death FiveFU->Tumor In Tumor TP->FiveFU

Next-Gen Prodrug Strategy to Reduce Toxicity

Prodrug Novel this compound Derivative (e.g., 2c) TP Thymidine Phosphorylase (TP) Prodrug->TP In normal tissues NTR Nitroreductase (NTR) Prodrug->NTR In tumor microenvironment Int Nitro-containing Intermediate Tumor Selective Tumor Cell Death Int->Tumor Redistributes FiveFU 5-FU FiveFU->Tumor TP->Int Limited 5-FU release NTR->FiveFU Selective activation

In Vitro Neurotoxicity Screening Workflow

Start Plate Human iPSC-derived Neurons & Astrocytes Mature Culture for 3-4 weeks (Mature network formation) Start->Mature Baseline Baseline MEA Recording: Spike Rate, Burst Duration Mature->Baseline Dose Apply this compound Baseline->Dose Record Post-Exposure MEA Recording Dose->Record Analyze Analyze Electrophysiological Parameter Shifts Record->Analyze

References

Doxifluridine dose-limiting diarrhea management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism: Why Diarrhea Occurs

The table below outlines the key biological factor behind this dose-limiting toxicity.

Factor Description
Key Enzyme Thymidine phosphorylase (TP) [1] [2] [3]
Role in Toxicity TP activates doxifluridine by converting it to 5-fluorouracil (5-FU) [1] [3]. This enzyme is found in higher concentrations not only in tumor tissue but also in normal human intestinal tract tissue [1] [3].
Result Activation of a significant proportion of the drug dose in the intestines through presystemic first-pass metabolism, leading to localized toxicity and dose-limiting diarrhea [1].

This activation pathway and the site of toxicity are illustrated below.

This compound This compound TP Thymidine Phosphorylase (TP) This compound->TP ActiveDrug Active Drug (5-FU) TP->ActiveDrug TumorCell Tumor Cell Death ActiveDrug->TumorCell IntestinalToxicity Intestinal Toxicity (Diarrhea) ActiveDrug->IntestinalToxicity

Clinical Incidence & Dose Modification

Clinical studies provide concrete data on the incidence of diarrhea and the established method for managing it.

Clinical Context Reported Incidence of Severe Diarrhea (Grade 3/4) Established Management Strategy
Elderly Advanced Colorectal Cancer (n=42) [4] 17% (6 patients had grade 3; 1 had grade 4) Daily dose reduction from 2,250 mg to 1,500 mg [4].
Elderly Advanced NSCLC (n=33) [5] 15% (5 patients had grade 3) Daily dose reduction from 2,250 mg to 1,500 mg [5].

Proactive Management & Protocol Design

Beyond reactive dose reduction, research points to strategic protocol design to mitigate this risk.

  • Sequential Dosing in Combination Therapy: A phase I study for metastatic colorectal cancer combined irinotecan with this compound. To avoid overlapping diarrheal toxicities, a sequential schedule was successfully used: Irinotecan was administered on days 1 and 15, while this compound was given on days 3-14 and 17-28 in a 5-week cycle [6]. This scheduling helped manage combined toxicity.
  • Consideration of Patient Genetics: When combined with irinotecan, the patient's UGT1A1 genotype is critical. Patients with the *28/*28 (7/7) or *1/*28 (6/7) genotype are at higher risk for severe irinotecan-induced toxicity (including diarrhea) and require a significantly lower irinotecan starting dose [7]. Genotyping should be considered in combination therapy protocols.

For Your Experimental Work

The compiled information can guide your research and development efforts.

  • Model Selection: The mouse model used in the sequential therapy study involved a human colorectal cancer xenograft [6].
  • Dosing Regimen: The effective murine regimen was this compound administered orally daily for 14 days (qd x 14) [6].
  • Toxicity Monitoring: Diarrhea was a primary endpoint in the mouse model, assessed by comparing simultaneous vs. sequential administration with irinotecan [6].

References

Strategies to Reduce GI Toxicity: Novel Prodrugs

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy involves chemically modifying Doxifluridine to create a prodrug that remains inert until it reaches the tumor microenvironment (TME). A 2024 study designed derivatives that require two enzymes for activation: Thymidine Phosphorylase (TP), which is abundant in tumors but also present in the GI tract, and Nitroreductase (NTR), which is highly specific to hypoxic tumor regions [1]. This dual requirement aims to minimize 5-FU release in healthy tissues.

Design and Proposed Metabolism Pathway of 5'-DFUR Derivatives

G Sub1 Inactive Prodrug (5'-DFUR Derivative) Proc2 TP-Mediated Metabolism Sub1->Proc2 In normal tissue Proc3 NTR-Mediated Reduction (in Hypoxic Tumor) Sub1->Proc3 In tumor tissue Sub2 Intermediate Metabolite Sub2->Sub1 Redistribution Sub2->Proc2 Sub3 Active Drug (5-FU) Proc1 Distribution to Tumor & Normal Tissues Proc1->Sub1 Proc2->Sub2 Proc2->Sub3 Proc3->Sub2

Experimental Data on a Leading Prodrug Candidate (Compound 2c)

Researchers synthesized and evaluated several derivatives. Compound 2c, which features a nitrofuran fragment, emerged as a promising candidate. The table below summarizes key experimental findings [1].

Evaluation Parameter Experimental Findings for Compound 2c
In Vitro Stability >88% remained in mouse/rat plasma after 24 hours; >90% stable in PBS at different pH levels.
NTR-Responsive Release Rapidly converted to release 5'-DFUR in the presence of NTR.
In Vitro Cytotoxicity Showed excellent selectivity; lower cytotoxicity in MCF-7 & HT29 cell lines without NTR.
In Vivo Antitumor Activity Comparable tumor growth inhibition to standard 5'-DFUR.
In Vivo Toxicity Mice showed higher body weight than the 5'-DFUR group, indicating reduced systemic toxicity.

FAQs and Troubleshooting for Researchers

Q1: What is the primary hypothesis for reducing this compound's GI toxicity? The primary hypothesis is that the high concentration of NTR in the hypoxic tumor microenvironment can be exploited for selective drug activation. By designing a prodrug that requires both TP and NTR for full activation, the release of the toxic 5-FU metabolite is largely confined to tumor tissue, sparing healthy gastrointestinal cells that lack sufficient NTR levels [1].

Q2: Which derivative shows the most promise, and what is its chemical feature? Among the derivatives tested, Compound 2c is the most promising. Its key chemical feature is a nitrofuran fragment attached to the this compound structure. This nitro-aromatic moiety is a specific substrate for Nitroreductase (NTR), making the prodrug responsive to the hypoxic tumor environment [1].

Q3: What is the experimental evidence for the reduced toxicity of these novel prodrugs? The main evidence comes from in vivo studies in mouse models. Mice treated with Compound 2c maintained a higher body weight compared to those treated with equi-effective doses of standard 5'-DFUR. Since weight loss is a common indicator of general drug toxicity (including GI damage), this suggests that the prodrug has a better safety profile [1].

Q4: Are there other mechanisms by which this compound's effects can be modulated? Emerging research suggests a complex interplay between the drug, the host, and the gut microbiota. One study found that this compound's effects on longevity in C. elegans were dependent on bacterial metabolism, increasing production of bacterial metabolites like linoleic acid and agmatine. This highlights that the gut microbiome could be a potential target for managing drug efficacy and toxicity, though this is not yet directly applied to GI toxicity mitigation in humans [2].

Experimental Protocol: Key In Vitro Assessments

Below is a generalized workflow for evaluating the stability and enzyme-triggered release of prodrug candidates, based on the methods cited [1].

Stability and Enzymatic Release Workflow

G cluster_1 Stability Test Conditions cluster_2 Enzyme Assay Conditions A Prepare Prodrug Solution B Stability Assessment A->B C Enzymatic Release Assay A->C D HPLC Analysis & Data Collection B->D B1 PBS at pH 6.5 & 7.4 B->B1 B2 Mouse/Rat Plasma B->B2 C->D C1 Incubate with NTR & NADH co-factor C->C1

  • Stability in Plasma and Buffer: Incubate the prodrug candidate (e.g., 50 µM) in phosphate-buffered saline (PBS) at different pH values (e.g., 6.5 to mimic the TME and 7.4 for physiological conditions) and in rodent plasma. Maintain at 37°C. Sample at set time points (e.g., 0, 2, 4, 8, 24 h) and analyze by High-Performance Liquid Chromatography (HPLC) to measure the percentage of the prodrug remaining over time [1].
  • Enzyme-Responsive Drug Release: Dissolve the prodrug in PBS (pH 7.4) and incubate with purified NTR (e.g., from E. coli) and its essential co-factor NADH (e.g., 2 mM) at 37°C. Use HPLC to monitor the disappearance of the prodrug and the concurrent appearance of the release products, 5'-DFUR and subsequently 5-FU, over time [1].

References

Doxifluridine resistance mechanisms 5-FU cross-resistance

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Doxifluridine and 5-FU Cross-Resistance

Q: If my in vitro models or patient-derived samples show resistance to 5-Fluorouracil (5-FU), is there a rationale for testing this compound?

A: Yes, a clear biochemical rationale exists. Clinical and pre-clinical evidence suggests that incomplete cross-resistance can occur between 5-FU and this compound [1] [2]. This is primarily because they are activated by different enzymatic pathways.

Q: What is the core metabolic difference that explains this incomplete cross-resistance?

A: The key difference lies in the crucial activation step [3] [2]:

  • This compound is converted directly to 5-FU primarily by the enzyme Thymidine Phosphorylase (TP).
  • 5-FU itself requires activation through a different, more complex pathway involving the enzyme Orotate Phosphoribosyltransferase (OPRT) to form fluorouridine monophosphate (FUMP).

Therefore, a cell line or tumor that is resistant to 5-FU due to defects in the OPRT-mediated activation pathway might remain sensitive to this compound if it retains high TP activity.

Experimentally Observed Resistance Mechanisms

The table below summarizes key resistance mechanisms identified in pre-clinical studies, which highlight the different metabolic pathways involved.

Resistance Context Observed Mechanism Implicated in Resistance Suggested Susceptibility to this compound Experimental Citation
5-FU-resistant human colon cancer cells (SW48/5FUR) Markedly decreased synthesis of the active metabolite FdUMP via both OPRT and TP pathways [3]. Potential susceptibility to FdUrd (Fluorodeoxyuridine), as it bypasses these deficient initial activation steps [3]. [3]
5-FU-resistant human colon cancer cells (LS174T/5FUR) Shifted FdUMP synthesis to rely mainly on the TP-TK pathway; increased dTMP synthesis via salvage pathway [3]. Likely cross-resistant, as resistance is not primarily due to impaired 5-FU activation [3]. [3]
MCF-7/Adr breast cancer cells (selected with doxorubicin) Cross-resistance to 5-FU linked to significantly increased levels of Thymidylate Synthase (TS) [4]. Unknown cross-resistance profile for this compound; likely depends on whether this compound's active metabolites are still effectively inhibited by high TS levels. [4]

Experimental Guide for Investigating Resistance

To systematically investigate the potential of this compound in overcoming 5-FU resistance in your models, you can follow the workflow below. The core of the analysis should focus on characterizing the metabolic and enzymatic profile of the resistant cells.

Start Start: Establish 5-FU Resistant Cell Line Profile Characterize Metabolic & Enzymatic Profile Start->Profile Mech1 Measure key enzyme expression: TP, OPRT, TK, TS, DPD Profile->Mech1 Mech2 Quantify active metabolite (FdUMP) after 5-FU vs. This compound exposure Profile->Mech2 Test Perform Cytotoxicity Assays Mech1->Test Mech2->Test Interp Interpret Data & Correlate Mechanism Test->Interp

Detailed Experimental Protocols

1. Characterizing Metabolic and Enzymatic Profiles

  • Objective: To determine the expression levels of key enzymes involved in 5-FU and this compound metabolism in your parental vs. resistant cell lines.
  • Methodology:
    • Western Blotting: Use specific antibodies against Thymidylate Synthase (TS), Dihydropyrimidine Dehydrogenase (DPD), Orotate Phosphoribosyltransferase (OPRT), Thymidine Phosphorylase (TP), and Thymidine Kinase (TK) [3]. Compare protein expression levels between cell lines, normalized to a loading control (e.g., GAPDH or β-Actin).
    • Metabolite Measurement: Treat cells with equivalent doses of 5-FU and this compound. Use an appropriate method (e.g., LC-MS/MS or an antibody-based assay in a western blot format as in [3]) to measure the intracellular levels of the active metabolite FdUMP at various time points (e.g., 2, 4, 8, 24 hours). A significantly lower FdUMP level after 5-FU treatment, but not after this compound treatment, in the resistant line points to a activation pathway defect.

2. Performing Cytotoxicity Assays

  • Objective: To determine the sensitivity (IC50) of parental and resistant cell lines to 5-FU, this compound, and other fluoropyrimidines.
  • Methodology:
    • Cell Viability Assay: Seed cells in 96-well plates. The next day, treat them with a concentration gradient of 5-FU, this compound, and Fluorodeoxyuridine (FdUrd) for 72 hours. A crystal violet staining assay or MTT/XTT assay can be used to assess cell viability [3].
    • Data Analysis: Calculate the IC50 values for each drug in both cell lines. A high fold-increase in IC50 for 5-FU but a low fold-increase for this compound in the resistant cells indicates a lack of cross-resistance.
Troubleshooting Guide
Experimental Observation Possible Interpretation Suggested Action
Resistant cells show low FdUMP after 5-FU but normal FdUMP after this compound. Resistance is likely due to a defect in the early 5-FU activation pathway (e.g., low OPRT). This compound bypasses this defect via TP [3]. Consider This compound as a potential alternative. Investigate TP expression in patient tumor samples to gauge clinical relevance.
Resistant cells show low FdUMP after both 5-FU and this compound. Resistance may be due to downstream factors, such as very high TS expression that sequesters all FdUMP, or deficiencies in later metabolic steps [4] [3]. Explore other nucleoside analogs like Trifluridine/Tipiracil (which incorporates into DNA) or combination therapies with TS-inhibiting drugs [3].
Resistant cells show high TS expression. This is a common "classical" resistance mechanism that can confer broad cross-resistance to fluoropyrimidines [5] [4]. Test combinations of 5-FU or this compound with TS-targeting therapies or consider non-fluoropyrimidine agents.

Summary and Key Takeaways

  • Incomplete Cross-Resistance is Plausible: The distinct activation pathways of 5-FU and this compound provide a solid biochemical basis for the observed incomplete cross-resistance in some clinical and pre-clinical settings [1] [3] [2].
  • Mechanism Matters: The effectiveness of this compound in a 5-FU-resistant context is highly dependent on the specific resistance mechanism of the model. It is most promising when resistance is caused by impairments in 5-FU's initial anabolic activation.
  • Systematic Profiling is Essential: A stepwise experimental approach, focusing on metabolic enzyme expression and functional cytotoxicity assays, is crucial for identifying the resistance mechanism and making an informed decision about using this compound.

References

optimizing Doxifluridine therapeutic index solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary dose-limiting toxicity of Doxifluridine in clinical practice, and how can it be predicted?

    • A1: The primary dose-limiting toxicity is severe diarrhea, which is the most common adverse effect leading to treatment discontinuation [1]. An emerging strategy for prediction involves monitoring specific metabolic enzymes and drug transporters. Research indicates that higher expression levels of cytidine deaminase (CDA) and lower levels of the transporter SLC22A7 in normal colon tissue are significantly associated with an increased risk of this compound-induced diarrhea [1].
  • Q2: Beyond its antimetabolite activity, what other bioactivities of this compound should researchers be aware of?

    • A2: Recent studies have revealed that this compound possesses potent antibacterial activity. It has been shown to effectively kill clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and disrupt bacterial biofilms [2]. This suggests that the gut microbiome's metabolism of the drug could influence both its efficacy and toxicity profiles, a critical factor for experimental design [3] [4].
  • Q3: How does the site of drug exposure relate to the manifestation of this compound's toxicity?

    • A3: Evidence suggests that local exposure in the gastrointestinal tract, rather than systemic plasma concentration, is a more critical determinant of diarrhea. Animal studies show that while plasma levels of this compound and its metabolites were similar between diarrheic and non-diarrheic mice, the concentrations in colon tissue were significantly higher in the diarrheic group [1]. This underscores the importance of focusing on tissue-specific drug exposure.

Troubleshooting Guides & Experimental Protocols

Predicting and Managing this compound-Induced Diarrhea

This guide helps in setting up experiments to predict the risk of diarrhea, the major dose-limiting toxicity.

Objective: To assess the risk of this compound-induced diarrhea in preclinical models or patient samples by quantifying key protein biomarkers.

Background: The metabolism of Doxifluride to its active form, 5-FU, and its subsequent transport in the gastrointestinal tract are key determinants of toxicity. The enzyme Cytidine Deaminase (CDA) and the transporter Solute Carrier Family 22 Member 7 (SLC22A7) have been identified as crucial players [1].

Experimental Protocol:

  • Step 1: Sample Collection
    • Collect normal colon tissue samples from animal models (e.g., mice treated with this compound) or from colorectal cancer patients prior to adjuvant chemotherapy [1].
  • Step 2: Protein Quantification
    • Use commercially available, validated Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of CDA and SLC22A7 in the homogenized colon tissue samples. Ensure intra- and inter-assay coefficients of variation are <10% for reliability [1].
  • Step 3: Data Analysis & Risk Calculation
    • Input the quantified protein levels (in pg/mL) into the following early-warning binary logistic regression model to calculate the risk score (Y) [1]:
      • Formula: Y = 0.028 × [CDA] - 0.518 × [SLC22A7] + 1.526
    • Interpretation: A higher value of Y indicates a greater probability of developing diarrhea. This model has been reported with an Area Under the Curve (AUC) of 0.907, demonstrating high specificity and sensitivity [1].

The following diagram illustrates the metabolic activation of this compound and the key biomarkers for toxicity prediction:

G This compound This compound Metabolites 5'-DFUR, 5-FU, etc. This compound->Metabolites Activation Diarrhea Diarrhea Metabolites->Diarrhea High Colon Exposure CDA Cytidine Deaminase (CDA) CDA->Metabolites  Increases SLC22A7 Transporter (SLC22A7) SLC22A7->Diarrhea  Protects

Diagram 1: Key biomarkers in this compound metabolism and toxicity. High CDA increases active metabolites, while low SLC22A7 may allow toxic accumulation in colon cells [1].

Assessing the Antibacterial Activity of this compound

This protocol is for researchers investigating the repurposing potential of this compound or its impact on the gut microbiome.

Objective: To determine the in vitro minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against bacterial strains of interest (e.g., MRSA).

Background: this compound exhibits direct growth-inhibitory effects on certain bacteria, including antibiotic-resistant strains. Establishing MIC and MBC values is a fundamental first step in characterizing this activity [2].

Experimental Protocol:

  • Step 1: Bacterial Preparation
    • Grow the bacterial strain (e.g., S. aureus ATCC29213 or MRSA ATCC43300) in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1×10⁶ CFU/mL [2].
  • Step 2: Broth Microdilution for MIC
    • Prepare a 2x serial dilution of this compound in a 96-well plate, with final concentrations typically ranging from 0.125 to 16 µg/mL [2].
    • Add an equal volume of the bacterial suspension to each well. Include growth control (bacteria without drug) and sterility control (broth only) wells.
    • Incubate the plate at 37°C for 16-20 hours [2].
    • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
  • Step 3: Agar Plating for MBC
    • From the wells showing no visible growth in the MIC assay, pipette a small volume (e.g., 10 µL) and spot it onto Mueller-Hinton Agar (MHA) plates. Alternatively, streak a loopful to obtain isolated colonies.
    • Incubate the plates at 37°C for up to 48 hours [2].
    • The MBC is defined as the lowest drug concentration that results in ≥99.9% killing of the initial inoculum (i.e., no bacterial colonies on the agar plate).

The workflow for this antibacterial assay is summarized below:

G Start Bacterial Culture (Log Phase) Adjust Adjust to ~1x10⁶ CFU/mL Start->Adjust Dilution 2-fold Serial Dilution of this compound Adjust->Dilution Incubate Incubate 37°C 16-20 hours Dilution->Incubate MIC Read MIC Incubate->MIC Plate Plate on Solid Agar MIC->Plate Incubate2 Incubate 37°C 24-48 hours Plate->Incubate2 MBC Read MBC Incubate2->MBC

Diagram 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound [2].

Reference Antibacterial Data: The table below summarizes published MIC and MBC values for this compound against various S. aureus strains [2].

Bacterial Strain Phenotypic Properties MIC (μg/mL) MBC (μg/mL)
S. aureus ATCC29213 (MSSA) Methicillin-Susceptible 1 2
S. aureus ATCC43300 (MRSA) Methicillin-Resistant 2 4
Clinical S. aureus Isolate 181 Multidrug-Resistant 0.5 2
Clinical S. aureus Isolate 113 Multidrug-Resistant 0.5 1
Clinical S. aureus Isolate 185 Multidrug-Resistant 2 4

Table 1: In vitro antibacterial activity of this compound against S. aureus strains. MIC/MBC values demonstrate potency against both susceptible and resistant strains [2].

Key Considerations for Your Research

  • Gut Microbiome Variability: Be aware that the human gut microbiome exhibits significant inter-individual variation in its capacity to metabolize drugs. When designing experiments related to drug metabolism or toxicity, consider using ex vivo culture models that optimize for microbial community diversity to better mimic in vivo conditions [4].
  • Computational Prediction: For high-throughput compound screening, newer computational models like MolE (Molecular representation through redundancy reduced Embedding) can be leveraged to predict the antimicrobial potential of molecules, including existing drugs like this compound, potentially accelerating repurposing efforts [5].

References

Doxifluridine nonlinear elimination kinetics dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Doxifluridine Pharmacokinetic Data

Parameter Single IV Infusion (2 g/m² vs 4 g/m²) [1] [2] 5-Day Stepped-Dose Infusion [3]
Study Design Single dose, cross-over Infusion rate increased every 24 hours over 5 days
Dose-Linearity Nonlinear: 40% decrease in nonrenal clearance with doubled dose Approximately linear: No significant saturation of metabolism observed
Terminal Half-Life 16.1 - 27.7 minutes Not explicitly reported
Renal Clearance (ClR) 0.32 to 0.29 L/min (change not significant) 108.9 ± 53.6 mL/min/m²
Nonrenal Clearance (ClNR) 0.60 to 0.37 L/min (significant decrease) 728 ± 181 mL/min/m²
Primary Cause of Nonlinearity Saturation of nonrenal elimination processes (metabolism) Saturation avoided with stepped-dose protocol

Detailed Experimental Protocols & Findings

  • Study 1: Single IV Infusion (Schaaf et al., 1988) [1] [2]

    • Objective: To investigate the disposition kinetics of this compound and its metabolite 5-FU after a single dose.
    • Protocol: Six patients with colorectal carcinoma were administered two single intravenous doses of this compound (2 g/m² and 4 g/m²) in a random order on separate days. Plasma concentrations of this compound and 5-FU were measured using high-performance liquid chromatography (HPLC).
    • Key Findings: The study established the dose-dependent kinetics of this compound. The disproportionate increase in the area under the curve (AUC) with dose and the specific decrease in nonrenal clearance provided direct evidence of saturable elimination.
  • Study 2: 5-Day Stepped-Dose Infusion (1990) [3]

    • Objective: To determine if a specific infusion method could avoid the saturation of this compound's metabolism.
    • Protocol: A total of 28 patients with malignancy received 5-day courses of this compound via continuous infusion, with the infusion rate increased stepwise every 24 hours. Steady-state plasma levels of this compound and 5-FU were measured for each infusion rate.
    • Key Findings: This protocol successfully avoided the nonlinear kinetics seen with single, higher doses. Steady-state plasma levels of this compound increased linearly with dose, and nonrenal clearance did not change significantly.

The relationship between infusion strategy and the saturation of this compound's metabolic pathway is summarized in the diagram below.

Start This compound Administration Strategy Infusion Strategy Start->Strategy SingleHigh Single High-Dose IV Infusion Strategy->SingleHigh Stepped 5-Day Stepped-Dose Infusion Strategy->Stepped Sat Saturation of Nonrenal Metabolism SingleHigh->Sat NoSat Linear Metabolism No Saturation Stepped->NoSat Result1 Result: Nonlinear Elimination Kinetics Sat->Result1 Result2 Result: Predictable Linear Kinetics NoSat->Result2

Frequently Asked Questions for Researchers

What is the primary mechanism behind this compound's nonlinear kinetics? The nonlinearity is primarily due to the saturation of nonrenal clearance pathways [1] [2]. This process is largely governed by metabolic enzymes, with dihydropyrimidine dehydrogenase (DPD) being the rate-limiting enzyme in the catabolism of its active metabolite, 5-FU [4] [5]. At higher dose rates, these enzymatic processes become saturated, leading to a disproportionate increase in drug exposure.

How can the saturation of metabolism be avoided in experimental designs? As demonstrated in the 1990 study, administering this compound via a prolonged, stepped-dose infusion rather than a single high-dose bolus can prevent the saturation of its metabolic pathways [3]. This method allows for higher cumulative doses while maintaining linear kinetics.

Why is renal clearance less affected by dose increases? The data indicates that this compound's renal clearance remains relatively constant even when the dose is doubled, unlike its nonrenal (metabolic) clearance [1] [2]. This suggests that the saturable process is specific to metabolism and not related to renal excretion or protein binding.

What is the key takeaway for dose adjustment in experiments? The infusion schedule is critical. For predictable, linear pharmacokinetics, consider using protracted or continuous infusion schedules instead of single bolus doses. This helps avoid the saturation of metabolic enzymes and reduces interpatient variability in drug exposure [3].

References

Doxifluridine handling and stability protocols

Author: Smolecule Technical Support Team. Date: February 2026

Doxifluridine Stability Data

The following table summarizes stability data for this compound and a novel derivative, compound 2c, from a recent study. This derivative was designed to be more stable and activated specifically in the tumor microenvironment [1] [2].

Compound Condition Time Stability Result Citation
This compound Derivatives (1c-6c) PBS (pH 6.5 & 7.4) 24 hours Concentration remained >90% of initial [1] [2]
Derivative 2c (with nitrofuran fragment) Mouse & Rat Plasma 24 hours Concentration remained >80% of initial (83-88% in mouse; 81-86% in rat) [1] [2]
Derivative 2c With Nitroreductase (NTR) - Rapidly reduced and released active 5'-DFUR [1] [2]

Key Implications for Handling:

  • General Stability: this compound derivatives show excellent stability in phosphate-buffered saline (PBS) across a physiological pH range and in plasma, indicating they are not prone to rapid degradation under these conditions [1] [2].
  • Prodrug Activation: The derivative 2c is specifically designed to be stable in circulation but rapidly releases the active drug (5'-DFUR) in the presence of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor tissues [1] [2].

Mechanism of Action and Activation Pathway

This compound (5'-deoxy-5-fluorouridine, 5'-DFUR) is an oral prodrug that is ultimately converted into the active anticancer drug, 5-fluorouracil (5-FU) [3] [4]. The activation pathway and mechanism of its derivative (2c) can be visualized as follows:

G Compound2c Derivative 2c (Stable Prodrug) Intermediate Nitro-containing Intermediate Compound2c->Intermediate  In Normal Tissues  (via TP) This compound This compound (5'-DFUR) Compound2c->this compound  In Tumor Tissues  (via TP & NTR) Intermediate->this compound  In Tumor Tissues  (via NTR) FiveFU 5-Fluorouracil (5-FU) (Active Drug) This compound->FiveFU  Activated by  Thymidine Phosphorylase (TP) NTR Nitroreductase (NTR) (High in Tumors) TP Thymidine Phosphorylase (TP) (High in Tumors)

This diagram illustrates the tumor-selective activation strategy for the this compound derivative 2c, designed to minimize side effects by leveraging high enzyme levels in the tumor microenvironment [1] [2].

Suggested FAQs for a Technical Support Center

Here are some potential questions and answers based on the available data, which you can expand upon with internal protocols.

  • Q: What is the stability of this compound in buffer solutions?

    • A: Recent studies on novel this compound derivatives show they are highly stable in phosphate-buffered saline (PBS) at both pH 6.5 and 7.4, with more than 90% of the compound remaining after 24 hours [1] [2].
  • Q: How stable is this compound in biological matrices like plasma?

    • A: Stability tests in mouse and rat plasma indicate that certain this compound derivatives are also stable in these media, with over 80% of the compound detected after 24 hours [1] [2].
  • Q: What is the mechanism of action of this compound?

    • A: this compound is a prodrug that is converted to the active chemotherapeutic agent 5-fluorouracil (5-FU) by the enzyme thymidine phosphorylase (TP). 5-FU then inhibits DNA and RNA synthesis, leading to cancer cell death [3] [4]. New derivatives are being designed to be activated by both TP and nitroreductase (NTR) for greater tumor selectivity [1] [2].

References

Doxifluridine toxicity profile comparison 5-FU

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile Comparison

The table below summarizes quantitative adverse event data from a prospective randomized clinical trial that directly compared intravenous 5-FU and oral doxifluridine (both in combination with leucovorin) as postoperative adjuvant treatment for advanced rectal cancer [1].

Adverse Event Intravenous 5-FU (n=74) Oral this compound (n=92) Comparison
Leukopenia 30/74 (40.5%) 17/92 (18.5%) Statistically more common in 5-FU arm [1]
Alopecia 21/74 (28.4%) 13/92 (14.1%) Statistically more common in 5-FU arm [1]
Diarrhea Information not specified in source Information not specified in source More common in this compound arm [1]
Quality of Life (Good Score) - 1 Month 19.5% 49% Statistically significant favor to this compound arm (p<0.05) [1]
Quality of Life (Good Score) - 2 Months 47% 72% Statistically significant favor to this compound arm (p<0.05) [1]

Experimental Context & Methodology

To properly interpret the toxicity data, understanding the clinical trial's design is crucial.

  • Trial Design: A prospective, randomized trial [1].
  • Patient Population: 166 patients with TNM stage II or III rectal cancer after curative resection [1].
  • Treatment Regimens:
    • IV 5-FU Arm: 5-FU (450 mg/m²/day) + leucovorin (20 mg/m²/day) via consecutive daily intravenous infusion for 5 days per month, for 12 cycles [1].
    • Oral this compound Arm: this compound (900 mg/m²/day) + leucovorin (20 mg/m²/day) daily for 3 weeks followed by a 1-week rest, for 12 cycles [1].

Mechanism of Action & Metabolic Pathways

The differing toxicity profiles stem from the distinct activation mechanisms of these two prodrugs.

G This compound This compound 5-FU (Active Drug) 5-FU (Active Drug) This compound->5-FU (Active Drug) Activated by Thymidine Phosphorylase (TP) FdUMP FdUMP 5-FU (Active Drug)->FdUMP FUTP FUTP 5-FU (Active Drug)->FUTP Inactive Metabolites Inactive Metabolites 5-FU (Active Drug)->Inactive Metabolites Catabolized by DPD Enzyme Inhibits TYMS (DNA synthesis) Inhibits TYMS (DNA synthesis) FdUMP->Inhibits TYMS (DNA synthesis) Misincorporation into RNA Misincorporation into RNA FUTP->Misincorporation into RNA

  • Tumor-Selective Activation: this compound is converted to the active drug 5-FU by the enzyme thymidine phosphorylase (TP), which is found in higher concentrations in many tumor tissues compared to healthy tissues. This can lead to more targeted activation and potentially lower systemic toxicity [2] [3].
  • Dihydropyrimidine Dehydrogenase (DPD) Deficiency: The catabolic pathway is critical. DPD is the primary enzyme that breaks down 5-FU. Patients with partial or complete DPD deficiency are at significantly higher risk of severe or even fatal toxicities from both 5-FU and its prodrugs, including this compound and capecitabine [4] [5] [6].
    • Toxicities linked to DPD deficiency include severe diarrhea, neutropenia, mucositis, and neurotoxicity [5].
    • FDA Recommendations: In 2024, the FDA updated the labeling for fluorouracil injection products to highlight this risk and recommend that healthcare providers inform patients and consider genetic testing for DPD deficiency prior to initiating treatment [4] [5].

Key Takeaways for Researchers

  • Profile Differences: The data suggests this compound may offer a different toxicity profile, with lower rates of hematological toxicity like leukopenia and less alopecia, but a higher incidence of gastrointestinal effects like diarrhea [1].
  • Shared DPD Risk: The risk of severe toxicity due to DPD deficiency is a class effect for fluoropyrimidines, including both 5-FU and this compound. This is a critical safety consideration in both clinical and research settings [4] [5] [6].
  • Ongoing Development: Research continues to develop new derivatives of this compound designed to be activated more selectively in the tumor microenvironment (e.g., by nitroreductase/NTR in hypoxic conditions) to further improve the therapeutic index and reduce side effects [3].

References

Doxifluridine patient selection criteria thymidine phosphorylase expression

Author: Smolecule Technical Support Team. Date: February 2026

Thymidine Phosphorylase and Doxifluridine Efficacy: A Technical Guide

FAQ 1: What is the scientific basis for using Thymidine Phosphorylase (TP) as a biomarker for this compound?

This compound (5'-deoxy-5-fluorouridine) is a prodrug that must be converted into the active chemotherapeutic agent, 5-Fluorouracil (5-FU). Thymidine phosphorylase (TP) is the rate-limiting enzyme that catalyzes this critical activation step [1] [2]. Because TP is often overexpressed in various solid tumor tissues compared to adjacent normal tissues, it enables a more targeted conversion and release of the active drug directly at the tumor site [3] [4] [2]. This mechanism forms the rationale for using TP expression as a predictive biomarker for this compound efficacy.

The following diagram illustrates the activation pathway and the role of a competing enzyme, dihydropyrimidine dehydrogenase (DPD), which inactivates 5-FU.

DoxifluridinePathway This compound This compound (Prodrug) TP Thymidine Phosphorylase (TP) This compound->TP  Administered  Prodrug ActiveDrug 5-Fluorouracil (5-FU) Active Drug TP->ActiveDrug  Activates DPD Dihydropyrimidine Dehydrogenase (DPD) ActiveDrug->DPD InactiveMetab Inactive Metabolite DPD->InactiveMetab  Inactivates

FAQ 2: In which cancer types is TP expression high, making them potential candidates for this compound?

Research has quantified TP levels across different human tumor tissues. The table below summarizes key findings, showing that esophageal, cervical, breast, and pancreatic cancers, as well as hepatoma, tend to have high median TP expression [1]. However, the TP/DPD ratio is also a crucial parameter, as it balances the activation and inactivation pathways. A higher ratio may correlate with better susceptibility to this compound [1].

Cancer Type Median TP Level (U/mg protein) Median DPD Level (U/mg protein) Median TP/DPD Ratio Candidate for this compound?
Esophageal >150 >70 >1.5 Strong Candidate
Cervical >150 >70 Information Missing Strong Candidate
Breast >150 >70 >1.5 Strong Candidate
Pancreatic >150 >70 Information Missing Strong Candidate
Renal Information Missing Information Missing >1.5 Candidate (High Ratio)
Colorectal Information Missing Information Missing >1.5 Candidate (High Ratio)
Gastric Information Missing Information Missing >1.5 Candidate (High Ratio)
Hepatic >150 >70 Information Missing Strong Candidate

> Important Note for Researchers: A critical finding is the significant inter-patient variability in enzyme levels. For each cancer type, the difference between the highest and lowest measured DPD level was 7 to 513-fold [1]. This underscores that patient-specific measurement is more important than relying solely on general cancer type classifications.

FAQ 3: What is the clinical evidence linking high TP expression to improved this compound outcomes?

Clinical studies support the use of TP as a chemosensitive marker:

  • Colorectal Cancer: A 2005 study of 177 patients found that in Dukes' C stage colon cancer patients treated with this compound, those with high TP expression had significantly better survival (5-year survival rate of 91.2%) compared to those with low TP expression (74.8%) [5]. No such correlation was found in the group treated with 5-FU itself.
  • Cholangiocarcinoma: A case series reported two patients with TP-positive cholangiocarcinoma (refractory to first-line therapy) who were successfully controlled with a combination of gemcitabine and this compound [6].

FAQ 4: What is a standard protocol for measuring TP expression via immunohistochemistry (IHC)?

The following workflow outlines a common IHC method used in clinical studies to assess TP expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples [5] [6].

IHC_Workflow Step1 1. Tissue Sectioning (FFPE Block) Step2 2. Deparaffinization and Antigen Retrieval Step1->Step2 Step3 3. Blocking and Incubation with Primary Anti-TP Antibody Step2->Step3 Step4 4. Incubation with Labeled Secondary Antibody Step3->Step4 Step5 5. Detection with Chromogen (e.g., DAB) Step4->Step5 Step6 6. Scoring and Analysis Step5->Step6

Detailed Protocol:

  • Tissue Preparation: Cut 4-5 µm sections from FFPE tissue blocks and mount them on slides.
  • Antigen Retrieval: Deparaffinize slides and rehydrate through xylene and a graded alcohol series. Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0).
  • Primary Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites. Incubate slides with a monoclonal anti-TP antibody (e.g., clone 1C6-203 [5]) at a predetermined optimal dilution for 60-90 minutes at room temperature or overnight at 4°C.
  • Detection: Apply a labeled secondary antibody (e.g., HRP-polymer system) followed by a chromogenic substrate like 3,3'-Diaminobenzidine (DAB) to visualize the antibody binding.
  • Scoring: Evaluate the stained slides under a microscope. A common scoring method used in research is to consider the sample positive if >10% of cancer cells show moderate to strong staining intensity [6]. The staining is typically observed in the cytoplasm of tumor cells.

Troubleshooting Common Experimental Issues

  • Problem: High Background Staining in IHC.
    • Solution: Optimize the concentration of the primary antibody. Ensure thorough washing between steps with a buffer like PBS-Tween. Titrate the antigen retrieval time and pH for your specific tissue type.
  • Problem: Discrepancy between High TP IHC and Poor Cell Viability in Co-culture Assays.
    • Solution: Check the levels of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme that catabolizes 5-FU into an inactive metabolite [1]. A high DPD level can counteract the efficacy of activated 5-FU, even if TP is high. Measuring the TP/DPD ratio may provide a better predictive value.
  • Problem: Inconsistent Results in Prodrug Conversion Assays.
    • Solution: When using engineered cells (e.g., hMSCs transduced with a TP-encoded lentiviral vector [3]), confirm the transfection/transduction efficiency and TP enzyme activity through methods like Western Blot or a specific enzymatic activity assay, rather than relying solely on the presence of a reporter gene like GFP.

References

Doxifluridine vs capecitabine efficacy metastatic colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data from Clinical Studies

The table below summarizes key findings from clinical trials for each drug, used in different combination regimens for mCRC.

Drug / Regimen Study Phase & Population Key Efficacy Results Key Safety Results

| Doxifluridine + Irinotecan [1] | Phase II, mCRC (n=60) | • Overall Response Rate (ORR): 40% • Median Overall Survival (OS): 20.5 months • Median Time to Progression (TTP): 5.9 months | • Grade 3-4 neutropenia: 28% • Grade 3-4 fatigue: 12% • Grade 3-4 diarrhea: 5% | | Capecitabine (as single agent) [2] [3] | Phase III, mCRC (n=605) | • ORR: 25.8% (vs. 11.6% for IV 5-FU/LV) • Median OS: 12.5 months (vs. 13.3 months for IV 5-FU/LV) | • Hand-foot syndrome is a notable side effect. • Lower incidence of stomatitis vs. IV 5-FU/LV. |

Mechanism of Action and Activation Pathways

Both this compound and capecitabine are oral prodrugs of 5-fluorouracil (5-FU), but they follow distinct metabolic pathways to achieve tumor-selective activation [4].

G Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR  Carboxylesterase (Liver) This compound This compound 5-FU in Tumor 5-FU in Tumor This compound->5-FU in Tumor Inhibits DNA/RNA Synthesis Inhibits DNA/RNA Synthesis 5-FU in Tumor->Inhibits DNA/RNA Synthesis 5'-DFUR\n(this compound) 5'-DFUR (this compound) 5'-DFCR->5'-DFUR\n(this compound)  Cytidine Deaminase 5'-DFUR\n(this compound)->5-FU in Tumor  Thymidine Phosphorylase (TP) ↑ in Tumor Tissue

Key Enzymatic Steps:

  • Capecitabine: Requires a three-step enzymatic conversion [4]:
    • Carboxylesterase in the liver converts capecitabine to 5'-Deoxy-5-Fluorocytidine (5'-DFCR).
    • Cytidine deaminase converts 5'-DFCR to 5'-Deoxy-5-Fluorouridine (5'-DFUR, this compound).
    • Thymidine phosphorylase (TP), found in higher concentrations in tumor tissues, converts this compound to the active drug 5-FU [5] [4].
  • This compound: Is the intermediate metabolite of capecitabine and requires only the final conversion step by thymidine phosphorylase to become active 5-FU [4].

This multi-step activation of capecitabine is designed to maximize tumor-specific drug delivery and minimize systemic exposure to 5-FU [2].

Key Experimental Methodologies

The evidence for these drugs comes from robust clinical trial designs.

  • Phase II/III Clinical Trials: The primary source of efficacy and safety data comes from open-label, randomized, multicenter Phase II and III trials [1] [2].
    • Primary Endpoints: Typically include Objective Tumor Response Rate (confirmed by an independent review committee) and Overall Survival [1] [2] [3].
    • Secondary Endpoints: Include Time to Progression, Duration of Response, Safety/Toxicity Profile, and Quality of Life measures [1] [2].
  • Preclinical Cytotoxicity & Genotoxicity Assays: Laboratory studies help elucidate the mechanism of action.
    • Comet Assay: Used to quantify the extent of DNA damage (genotoxicity) in cancer cell lines (e.g., HTB-43) and normal lymphocytes after drug exposure [5].
    • Flow Cytometry: Employed to analyze cell cycle arrest (e.g., increase in G0/G1 population) and induction of apoptosis (using Annexin V/PI staining) in treated cells [5].
    • MTT Assay / Cell Viability Kits: Measure the decrease in cell viability (cytotoxicity) after treatment with the drug [5].

Conclusion for Clinical Practice

  • This compound has demonstrated efficacy in combination with irinotecan, with a well-tolerated safety profile [1]. It has also shown promise in postoperative adjuvant settings [6].
  • Capecitabine is established as an effective oral alternative to intravenous 5-FU/LV, with a different toxicity profile and the convenience of oral administration [2] [3]. It is a cornerstone in modern combination regimens with oxaliplatin (XELOX) or irinotecan, and with targeted agents like bevacizumab [2].

The choice between them, or the preference for capecitabine in current practice, often depends on the specific treatment regimen, combination partners, and the management of characteristic toxicities.

References

Doxifluridine compared to 5-FU therapeutic index

Author: Smolecule Technical Support Team. Date: February 2026

Doxifluridine vs. 5-FU: At a Glance

The table below summarizes the core characteristics and comparative data for this compound and 5-FU.

Feature This compound (5'-deoxy-5-fluorouridine, 5'd-FUR) 5-Fluorouracil (5-FU)
Definition Prodrug of 5-FU; 2nd generation fluoropyrimidine [1] Prototypical fluoropyrimidine antimetabolite [2]
Administration Oral (suitable) [1] Intravenous (required) [2] [1]
Activation Mechanism Converted to 5-FU by Thymidine Phosphorylase (TP) [3] [1] Directly activated intracellularly via multiple pathways [2]
Therapeutic Index Higher in certain models (Therapeutic index 10x higher in some in vivo models) [1] Lower compared to this compound in preclinical models [1]

| Key Efficacy Data | - Superior Time to Progression in advanced CRC vs. 5-FU (P=0.02) [4]

  • Longer Overall Survival in advanced CRC (48 vs. 39 weeks, P=0.08) [4]
  • Increased therapeutic efficacy vs. 5-FU in some human head/neck & murine colon xenografts [3] | Standard of care for comparison [4] | | Toxicity Profile | - More frequent grade 3-4 leukopenia & neurological side-effects [4]
  • Gastrointestinal toxicity (diarrhea) due to intestinal TP activation [1]
  • CNS toxicity (cerebellar, encephalopathic) [1] | - Different toxicity profile (e.g., more hematologic toxicity with bolus infusion) [2]
  • Catabolite FBAL causes neurotoxicity, cardiotoxicity, hand-foot syndrome [2] | | Mechanism for Selective Activation | Higher TP levels in many solid tumors vs. normal tissues [1] | N/A |

Detailed Experimental Data and Protocols

For researchers to critically evaluate these findings and replicate the analyses, here is a detailed breakdown of the key experiments cited.

Preclinical Evidence: Xenograft Models & Enzyme Activity

This foundational study provides the mechanistic basis for the differential efficacy of this compound [3].

  • Objective: To compare the sensitivity of various human and murine tumor lines to 5-FU and this compound and correlate it with tumor enzyme activities.
  • Experimental Models:
    • Four human head and neck cancer xenograft (HNX) lines grown in nude mice.
    • Two murine colon carcinomas (Colon 26 and Colon 38).
  • Dosing Protocol: Drugs were tested at the Maximum Tolerated Dose (MTD).
  • Methodology:
    • Therapeutic Efficacy: Tumor sensitivity was assessed in vivo.
    • Pharmacokinetics: Plasma levels of 5'd-FUR and 5-FU were measured in normal and nude mice.
    • Enzyme Metabolism: The following activities were studied in the tumors:
      • Conversion of 5'd-FUR to 5-FU (catalyzed by Pyrimidine Nucleoside Phosphorylase).
      • Further anabolism of 5-FU to fluorouridine (FUR) and fluorouridine monophosphate (FUMP).
      • Activity of Orotate Phosphoribosyl Transferase (OPRT), a key 5-FU activation enzyme.
  • Key Findings:
    • Tumors with relatively high OPRT activity were particularly sensitive to this compound [3].
    • Colon 26, which had a very high rate of pyrimidine nucleoside phosphorylase, showed a relatively high increase in therapeutic efficacy with this compound [3].
    • The conversion of 5'd-FUR to 5-FU was sufficient even in tumors with low phosphorylase activity, suggesting that the subsequent anabolism by OPRT may be the limiting factor for sensitivity [3].
Clinical Evidence: Randomized Trial in Colorectal Cancer

This study provides Level I evidence from a head-to-head clinical trial [4].

  • Study Design: Prospective randomised trial.
  • Patient Population: 222 previously untreated patients with locally advanced or metastatic colorectal cancer.
  • Treatment Regimens:
    • This compound arm: 4000 mg/m² daily for 5 days every 28 days.
    • 5-FU arm: 500 mg/m² daily for 5 days every 28 days.
    • A median of five cycles was administered in both groups.
  • Primary Endpoints: Tumor response, time to progression, overall survival, and toxicity.
  • Key Results:
    • Response Rate: Low in both arms (1 PR in FU arm vs. 1 CR + 5 PR in dFUR arm).
    • Time to Progression: Significantly longer in the this compound group (P = 0.02).
    • Overall Survival: Longer in the this compound arm (48 weeks vs. 39 weeks), though not statistically significant (P = 0.08).

Metabolic Pathways & Mechanisms of Action

The following diagram illustrates the distinct metabolic pathways of 5-FU and its prodrug, this compound, highlighting the key enzymes involved. This explains the basis for tumor selectivity and the different toxicity profiles.

The diagram shows that this compound is selectively activated to 5-FU by Thymidine Phosphorylase (TP), an enzyme often found at higher levels in tumor tissues compared to normal tissues [1]. Once converted to 5-FU, both drugs follow the same complex intracellular metabolism, which involves three potential anabolic pathways leading to active metabolites that cause RNA and DNA damage, and one major catabolic pathway [2] [5].

Key Insights for Research and Development

  • The Rationale for Prodrug Development: this compound was designed as an oral prodrug to improve the convenience and potentially the therapeutic index of 5-FU by leveraging higher tumor levels of TP for selective activation [1].
  • The Trade-off: While this compound showed promise in improving time to progression and offered oral administration, its clinical adoption was limited by its specific toxicity profile, particularly gastrointestinal and neurological side-effects [4] [1].
  • The Evolutionary Step: The search for a better-tolerated oral fluoropyrimidine led to the development of capecitabine, a multi-step prodrug also activated by TP, but designed to bypass the release of 5-FU in the gut, thereby reducing gastrointestinal toxicity [1].

References

Doxifluridine cross-resistance profile 5-FU resistant cells

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence of Activity

A 1997 phase II clinical trial provides direct evidence that doxifluridine (5'-dFUR) has activity in patients with 5-FU-resistant colorectal cancer, suggesting incomplete cross-resistance between these two fluoropyrimidines [1] [2] [3].

The table below summarizes the response data from this trial:

Patient Group Regimen Partial Response Rate Median Response Duration Key Patient Profile
Intravenous (14 pts) 5-dFUR + L-leucovorin, days 1-5, every 3 wks [2] 29% (4/14) [2] [3] 6 months (range 3-11+) [2] Documented tumor progression during or within 8 weeks of 5-FU therapy [2]
Oral (34 pts) 5-dFUR + L-leucovorin, 5 days on/5 days off [2] 12% (4/34) [2] [3] 6 months (range 3-11+) [2] Median 5-FU pretreatment: 9250 mg/m² [2]

The authors concluded that the observed response rates were encouraging for a second-line therapy in a 5-FU-resistant population [2] [3].

Proposed Mechanism for Incomplete Cross-Resistance

The biological rationale for this incomplete cross-resistance lies in the drugs' distinct activation pathways.

  • 5-FU Activation: 5-FU is metabolized into its active forms (FdUMP, FUTP) through multiple enzymatic pathways, one of which is dependent on the enzyme orotate phosphoribosyltransferase (OPRT) [4] [5].
  • This compound Activation: this compound is a prodrug that is preferentially converted to 5-FU within tumor tissue by the enzyme thymidine phosphorylase (TYMP) [2] [4]. This localized activation and potential bypass of certain resistance mechanisms present in 5-FU-resistant cells may explain the clinical activity observed.

The following diagram illustrates the distinct activation pathways and potential bypass of resistance.

G This compound This compound TYMP Thymidine Phosphorylase (TYMP) This compound->TYMP Conversion FU 5-Fluorouracil (5-FU) TYMP->FU OPRT Orotate Phosphoribosyltransferase (OPRT) FU->OPRT Anabolic Pathway Resistance Potential 5-FU Resistance Mechanism (e.g., altered OPRT activity) FU->Resistance ActiveMetabolites Active Metabolites (FdUMP, FUTP) OPRT->ActiveMetabolites Cytotoxicity Cytotoxicity & Cell Death ActiveMetabolites->Cytotoxicity Resistance->ActiveMetabolites Bypass?

Experimental Design Overview

The cited study provides a clear clinical protocol, though it lacks the granular methodological detail typical of a laboratory paper.

  • Patient Selection Criteria: The trial enrolled patients with metastatic or locally advanced, measurable colorectal cancer. Resistance was strictly defined as tumor progression during 5-FU-based therapy or within 8 weeks of the last dose. Patients had to have received an adequate prior dose of 5-FU (no less than 3700 mg/m²) [2] [3].
  • Treatment Regimens: The study tested two primary regimens combined with leucovorin [2]:
    • Intravenous: this compound 3000 mg/m² as a 1-hour infusion on days 1-5, every 3 weeks.
    • Oral: this compound 1200 mg/m² daily, for 5 days followed by a 5-day rest period.
  • Response Assessment: Tumor response was evaluated using WHO criteria, with responses documented by CT scan, ultrasound, or NMR [2].

Research Gaps and Future Directions

It is crucial to interpret these findings in context. The single available study is from 1997, and treatment paradigms for colorectal cancer have evolved significantly since then. The search results indicate that modern research on 5-FU resistance is highly active, focusing on a wide array of complex mechanisms beyond metabolism, such as epithelial-mesenchymal transition (EMT), drug efflux pumps, autophagy, and alterations in the tumor microenvironment [4] [6] [5]. An up-to-date cross-resistance profile would need to account for these contemporary resistance models.

To build a comprehensive and current comparison guide, you might need to explore more recent literature. I suggest:

  • Refining Your Search: Use specialized databases like PubMed or Scopus to search for more recent pre-clinical studies specifically on "this compound" and "5-FU resistance" in colorectal cancer cell lines or patient-derived xenografts.
  • Investigating Related Drugs: The prodrug Capecitabine shares a similar activation pathway (also converted by TYMP) and is widely used today. Research on its efficacy in 5-FU-resistant settings may offer a more modern and relevant proxy [7].

References

Doxifluridine clinical response rate vs other fluoropyrimidines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial & Cytotoxicity Data

The tables below summarize available comparative data on efficacy and laboratory studies.

Table 1: Clinical Trial Comparison in Advanced Colorectal Cancer [1] This table summarizes findings from a 1993 prospective randomized trial.

Feature Fluorouracil (FU) Doxifluridine (dFUR)
Dosing Regimen 500 mg/m² daily for 5 days every 28 days 4000 mg/m² daily for 5 days every 28 days
Objective Response Rate 0.9% (1 Partial Response among 110 patients) 5.4% (1 Complete + 5 Partial Responses among 112 patients)
Time to Progression Shorter Significantly longer (P=0.02)
Overall Survival 39 weeks 48 weeks (difference not statistically significant, P=0.08)

| Common Severe Toxicities (Grade 3-4) | Information missing from source | Leukopenia, Neurological side-effects |

Table 2: In Vitro Cytotoxicity Profile (IC50 in μM) [2] This table shows the concentration required to inhibit 50% of cell growth (IC50) in Oral Squamous Cell Carcinoma (OSCC) cell lines, as measured by a Real-Time Cell Analysis (RTCA) system. A lower value indicates higher potency.

Cell Line 5-Fluorouracil (5-FU) This compound Carboplatin Docetaxel
SQUU-A 24.8 1350.0 35.7 0.003
SQUU-B 20.5 1000.0 29.8 0.002
SAS 35.2 1350.0 33.5 0.002
NA 28.6 1350.0 31.7 0.003

Table 3: Fluoropyrimidine Drug Characteristics [3]

Drug Name Type Key Metabolic Steps Common Toxicities
5-Fluorouracil (5-FU) Parent Drug Activated to FdUMP (inhibits TS) Myelosuppression, Mucositis, Diarrhea, Hand-Foot Syndrome
Capecitabine Oral Prodrug Converted to 5-FU via a 3-enzyme process (including thymidine phosphorylase) Similar to 5-FU; Hand-Foot Syndrome can be more prominent
This compound Oral Prodrug Converted to 5-FU primarily by thymidine phosphorylase Similar to 5-FU; Neurotoxicity and leukopenia noted in some studies [1]
Tegafur (in S-1) Oral Prodrug Converted to 5-FU mainly by hepatic CYP450 enzymes Similar to 5-FU

Experimental Protocols for Cited Data

For researchers looking to replicate or understand the methodology behind the data, here are the key experimental details.

1. Clinical Trial Protocol for Table 1 Data [1]

  • Trial Design: Prospective, randomized trial.
  • Patients: 222 previously untreated patients with locally advanced or metastatic colorectal cancer.
  • Intervention: Patients were randomized to receive either FU (500 mg/m²) or dFUR (4000 mg/m²). Both drugs were administered daily for 5 days, repeated every 28 days.
  • Primary Outcomes: Therapeutic response (using study's criteria), time to progression, and overall survival.
  • Toxicity Assessment: Toxicities were graded, with specific note of higher-grade leukopenia and neurological side-effects in the dFUR group.

2. Real-Time Cytotoxicity Assay for Table 2 Data [2]

  • Cell Lines: Four human Oral Squamous Cell Carcinoma (OSCC) cell lines (SQUU-A, SQUU-B, SAS, NA).
  • Instrumentation: iCELLigence RTCA (Real-Time Cell Analysis) system.
  • Procedure:
    • Cells were seeded (2x10⁴ cells/well) onto specialized E-plates and allowed to adhere for 24 hours.
    • Anticancer agents (including 5-FU and this compound) were added at eight different concentrations.
    • The Cell Index (CI), an impedance-based measure of cell status (number, viability, morphology), was monitored in real-time for 72 hours.
  • IC50 Calculation: The IC50 values were automatically calculated from the CI data over time using the instrument's software, which fits the data to a sigmoidal dose-response curve.

Mechanisms and Workflow Visualization

The following diagrams illustrate the metabolic pathway of fluoropyrimidines and the experimental workflow for cytotoxicity screening.

fluoropyrimidine_metabolism Capecitabine Capecitabine 5-FU (Active Drug) 5-FU (Active Drug) Capecitabine->5-FU (Active Drug) 3-step Enzymatic This compound This compound This compound->5-FU (Active Drug) Thymidine Phosphorylase Tegafur Tegafur Tegafur->5-FU (Active Drug) Hepatic CYP450 FdUMP (TS Inhibitor) FdUMP (TS Inhibitor) 5-FU (Active Drug)->FdUMP (TS Inhibitor) Activation Inhibits DNA/RNA Synthesis Inhibits DNA/RNA Synthesis FdUMP (TS Inhibitor)->Inhibits DNA/RNA Synthesis

Figure 1: Metabolic Activation of Fluoropyrimidine Prodrugs. Oral prodrugs like this compound are converted into the active drug 5-FU, which is then metabolized into compounds that inhibit DNA and RNA synthesis, leading to cell death [3].

rtca_workflow Start Seed OSCC Cells on E-Plate Monitor Monitor Baseline Cell Index (CI) for 24h Start->Monitor AddDrug Add Drug (8 Concentrations) Monitor->AddDrug Monitor2 Monitor CI in Real-time for 72h AddDrug->Monitor2 Analyze Software Calculates IC50 from CI Data Monitor2->Analyze

Figure 2: Workflow for Real-Time Cytotoxicity Screening. This label-free, impedance-based assay allows for continuous monitoring of cell health and the calculation of IC50 values in real-time [2].

Interpretation and Key Insights

  • Clinical Efficacy: The older trial suggests This compound may offer a modestly improved response rate and time to progression compared to intravenous 5-FU, though survival benefit was not statistically significant [1].
  • Preclinical Potency: In laboratory models, 5-FU is significantly more potent than this compound [2]. This is expected, as this compound is a prodrug that requires conversion to 5-FU within cells.
  • Mechanism and Toxicity: All fluoropyrimidians ultimately exert cytotoxicity through 5-FU metabolites. Toxicities are class-wide, though the profile and frequency can vary based on the drug's metabolism [3].

References

Doxifluridine binding affinity PDHK1 vs 5-fluorouracil

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Metabolic Pathways

While quantitative binding data for PDHK1 is unavailable, the search results clarify the distinct roles of 5-FU and Doxifluridine. The table below summarizes their core characteristics.

Feature 5-Fluorouracil (5-FU) This compound (5'-deoxy-5-fluorouridine)
Role/Relationship Primary anticancer drug Prodrug of 5-FU [1]
Primary Mechanism Inhibits thymidylate synthase (TS); misincorporates into RNA & DNA [2] Converted into 5-FU by tumor-associated enzymes (e.g., thymidine phosphorylase) [1]
Known Direct Protein Interactions Dihydropyrimidine dehydrogenase, uridine phosphorylase, uracil phosphoribosyltransferase, others [2] Data not specific to protein binding; studies focus on pharmacokinetics [1]
Relationship to PDHK1 Part of a triple therapy that suppresses PDHK1 gene expression [3] Data not found in search results

The Role of PDHK1 in Cancer and 5-FU Response

PDHK1 (Pyruvate Dehydrogenase Kinase 1) is a key metabolic enzyme. It phosphorylates and inactivates the pyruvate dehydrogenase (PDH) enzyme, which suppresses glucose oxidation in the mitochondria and promotes the Warburg effect (aerobic glycolysis)—a hallmark of cancer metabolism [4].

Research indicates that 5-FU-based combination therapies can target PDHK1. One study found that a triple therapy of 5-FU, thymoquinone, and coenzyme Q10 in colorectal cancer cells resulted in the strongest suppression of PDHK1 expression. This suppression helps reactivate glucose oxidation and contributes to the therapy's pro-apoptotic effects [3].

The following diagram illustrates this metabolic pathway and how 5-FU combination therapy can influence it.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Complex TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Oxidative_Phosphorylation Oxidative_Phosphorylation TCA_Cycle->Oxidative_Phosphorylation PDH_Complex PDH_Complex PDHK1 PDHK1 PDHK1->PDH_Complex Inactivates (Phosphorylation) Combination_Therapy Combination_Therapy Combination_Therapy->PDHK1 Suppresses Expression

References

Quantitative Comparison: Doxifluridine vs. Conventional Antibiotics for MRSA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data from recent in vitro and in vivo studies.

Therapeutic Agent Class / Type Key Metric (vs. MRSA) Reported Values & Findings Key Observations
Doxifluridine Fluoropyrimidine (Drug Repurposing Candidate) MIC (Minimum Inhibitory Concentration) [1] [2] 0.5 - 2 μg/mL Potent activity against clinical MDR isolates.
MBC (Minimum Bactericidal Concentration) [1] [2] 1 - 4 μg/mL Confirms bactericidal, not just bacteriostatic, action.
Time-Kill Assay [1] [2] Potent bactericidal effects within 8 hours Rapid killing kinetics.
Biofilm Reduction [1] [2] Substantial reduction in biofilm mass and viability Effective against hard-to-treat biofilm-associated infections.
In Vivo Efficacy (G. mellonella) [1] [2] Significantly increased survival rate of infected larvae Demonstrated efficacy in a live infection model.
Linezolid (Zyvox) [3] [4] Oxazolidinone (Approved Antibiotic) Clinical Cure (cSSSI) [4] OR 1.55 vs. vancomycin Superior clinical cure in complicated skin infections.
NMA Ranking (cSSSI) [4] Superior efficacy in network meta-analysis Considered a top-tier option for MRSA cSSSI.
Vancomycin (IV) [3] [4] Glycopeptide (First-line IV Antibiotic) Clinical Cure (cSSSI) [4] Baseline comparator Remains a first-line treatment despite newer options.
MIC Creep & Resistance [4] Associated with increased mortality Treatment failure and resistance are growing concerns.
Tedizolid [4] Oxazolidinone (Approved Antibiotic) Clinical Cure (cSSSI) [4] OR 1.39 vs. vancomycin Similar efficacy to vancomycin.
TMP-SMX (Bactrim) [3] Sulfonamide (Oral Antibiotic) Susceptibility (CA-MRSA) [3] Most community-acquired strains remain susceptible Common oral option for skin and soft tissue infections.

Detailed Experimental Protocols for this compound

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

Antibacterial Susceptibility Testing (MIC/MBC)

The minimum inhibitory and bactericidal concentrations were determined using standard broth microdilution and agar diffusion methods [2].

  • Broth Microdilution for MIC: Bacterial suspensions in the logarithmic growth phase were diluted to a concentration of 10^6 CFU/mL. A 50 μL aliquot was added to a 96-well plate containing an equal volume of serial two-fold dilutions of this compound (final concentration range: 0.125 to 16 μg/mL). The plates were incubated at 37°C for 16-20 hours. The MIC was defined as the lowest concentration that prevented visible bacterial growth [2].
  • Agar Diffusion for MBC: After MIC reading, samples from wells showing no growth were plated onto Mueller-Hinton agar plates and incubated at 37°C for 48 hours. The MBC was defined as the lowest drug concentration that resulted in ≥99.9% killing of the initial inoculum (no bacterial colonies observed) [2].
Time-Kill Assay

This assay evaluated the rate of bactericidal activity.

  • Bacteria in the exponential phase were diluted to approximately 10^6 CFU/mL in MHB medium containing this compound at concentrations of 0x, 1x, 2x, and 4x the MIC.
  • The cultures were incubated at 37°C with shaking. Aliquots were withdrawn at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on agar to determine viable counts (CFU/mL).
  • A plot of log10 CFU/mL versus time was generated, and bactericidal activity was defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum [1] [2].
Biofilm Bactericidal Assay

The efficacy against biofilms was assessed by measuring biofilm mass and viability.

  • Biofilms were grown in sterile 96-well plates for 24-48 hours. Non-adherent cells were removed by washing.
  • The established biofilms were then treated with fresh medium containing this compound at various concentrations and incubated further.
  • Biofilm Mass: was typically quantified using crystal violet staining, measuring the absorbance of the dissolved dye.
  • Biofilm Viability: was assessed using metabolic assays (e.g., resazurin) or by disrupting the biofilm and performing viable counts. The study reported a "substantial reduction in biofilm mass and viability" [1] [2].
Chequerboard Synergy Assay

This tested this compound's interaction with conventional antibiotics.

  • A two-dimensional chequerboard of serial dilutions of this compound and another antibiotic was prepared in a 96-well plate.
  • A standardized bacterial inoculum was added to each well. After incubation, the MIC of each drug combination was determined.
  • The Fractional Inhibitory Concentration Index (FICI) was calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
  • Synergy was defined as FICI ≤ 0.5. The study found this compound acted synergistically with other antibiotics, reducing their MICs by two- to eightfold [1] [2].

Proposed Mechanism of Action and Experimental Workflow

The exact antibacterial mechanism of this compound against MRSA is still under investigation. As a fluoropyrimidine, it is an analog of 5-fluorouracil (5-FU) and is metabolized into 5-FU intracellularly in both mammalian and, as recent evidence suggests, bacterial cells [5]. The proposed primary mechanism is the inhibition of bacterial DNA synthesis.

The following diagram illustrates the hypothesized mechanism and integrated experimental workflow based on the cited studies.

Research Implications and Future Directions

The data positions this compound as a compelling candidate for drug repurposing. Its advantages include a known human safety profile from its use in oncology, which can accelerate preclinical development [6]. Key future directions include:

  • Mechanistic Elucidation: Precisely identifying its bacterial target is crucial.
  • In Vivo Validation: Efficacy must be confirmed in mammalian models, leading to human clinical trials.
  • Synergy Exploration: Its synergistic potential with standard-of-care antibiotics could help combat resistance and lower required doses of toxic drugs [1] [2].

References

Doxifluridine tumor penetration vs 5-fluorouracil

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Tumor Activation

The fundamental difference lies in their administration and activation pathways. 5-FU is a direct cytotoxic agent, while doxifluridine (5'-DFUR) is a prodrug that requires conversion into 5-FU to become active.

Feature 5-Fluorouracil (5-FU) This compound (5'-DFUR)
Drug Type Direct cytotoxic drug Prodrug of 5-FU
Primary Activation Intravenous infusion; requires intracellular anabolism to active metabolites (FdUMP, FUTP) [1]. Converted to 5-FU by Thymidine Phosphorylase (TP), an enzyme often overexpressed in tumor tissues [2] [3].
Theoretical Tumor Selectivity Lower; acts on any rapidly dividing cell. Higher; designed to selectively release 5-FU at the tumor site [2].

Activation Pathway of this compound and 5-FU This diagram illustrates the metabolic pathways and theoretical tumor-selective release of 5-FU from this compound.

This compound This compound TP Thymidine Phosphorylase (TP) This compound->TP  Conversion FU 5-Fluorouracil (5-FU) TP->FU  In Tumor Tissue Metabolites Active Metabolites (FdUMP, FUTP) FU->Metabolites  Intracellular Anabolism Effects Cytotoxic Effects (DNA/RNA damage) Metabolites->Effects

Clinical Efficacy and Toxicity Profile

A direct, albeit older, randomized clinical trial provides a head-to-head comparison of efficacy and safety, which indirectly informs their differential tissue effects.

Parameter 5-Fluorouracil (5-FU) This compound (5'-DFUR)
Efficacy (Partial Response) 2 patients (out of 26) [4] 5 patients (out of 26) [4]
Dominant Toxicities Leukopenia (48% of patients), Nausea/Emesis (37%) [4] Neurotoxicity (48%), Mucositis (43%) [4]
Notable Severe Toxicity - Cardiac dysfunction (4 patients, including one ventricular fibrillation) [4]

This data suggests that while this compound may have shown a higher response rate in this particular study, its toxicity profile is distinct and more concerning, particularly regarding neurotoxicity and cardiotoxicity [4]. The different toxicity spectra imply that the two drugs have different tissue distribution and activation patterns.

Advanced Tumor-Targeting Strategies

Current research is focused on overcoming the limitations of both drugs, particularly the off-target toxicity of this compound, by developing more sophisticated delivery systems.

  • Novel Prodrugs: New this compound derivatives are being designed to be activated not only by TP but also by Nitroreductase (NTR), an enzyme prevalent in hypoxic tumor environments. This dual-activation strategy aims to further improve the tumor-specific release of 5-FU and reduce side effects [3].
  • Nanotechnology: this compound has been incorporated into "pharmacosomes"—nanocarriers that are disassembled in response to specific tumor microenvironment (TME) signals like low pH and high H₂O₂ levels. These systems can also co-deliver other sensitizing agents (like miR-122) to overcome drug resistance and enhance anti-tumor efficacy [2].

Advanced this compound Delivery System This workflow shows how modern nanocarriers are designed for targeted delivery and release in the tumor microenvironment.

Nanoplatform This compound Nanoplatform Target Targets Tumor Cell (via Aptamers) Nanoplatform->Target TME TME Stimuli (Low pH, High H₂O₂) Target->TME Release Release of 5'-DFUR & miR-122 TME->Release Conversion Conversion to 5-FU (by TP) Release->Conversion Synergy Synergistic Cell Death Conversion->Synergy

Interpretation for Research and Development

The experimental data and current research trends lead to several key interpretations:

  • Tumor Penetration: While direct pharmacokinetic data in human tumors is limited for this compound, the principle of TP-activated tumor-selective delivery is its core design advantage. Advanced microdialysis studies in patients, similar to those used for 5-FU [5], would be needed to conclusively compare intratumoral drug concentrations.
  • Clinical Implications: The distinct toxicity profiles imply different tissue distribution. The cardiotoxicity of this compound was significant enough to halt one clinical trial [4], indicating that its activation is not exclusively confined to the tumor.
  • Future Directions: The field is moving beyond simple prodrugs. The most promising strategies involve multi-stimuli responsive systems (like NTR/TP dual-activation or pH/H₂O₂ sensitive nanocarriers) that logically gatekeep the release of the active drug within the tumor, thereby aiming to maximize tumor penetration while minimizing systemic exposure [2] [3].

References

Doxifluridine safety profile comparison oral fluoropyrimidines

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Efficacy Profile Comparison

The table below summarizes the key safety and efficacy characteristics of doxifluridine alongside other fluoropyrimidines, based on meta-analyses of clinical trials.

Feature This compound Capecitabine S-1 UFT (Tegafur/Uracil) 5-FU (IV, reference)
General Safety Profile Different toxicity pattern vs. IV 5-FU [1] [2] Different toxicity pattern vs. IV 5-FU [1] [2] Similar PFS to IV [1] [2] Inferior PFS vs. IV [1] [2] Baseline for comparison
Grade ≥3 Neutropenia Significantly lower risk [1] [2] Significantly lower risk [1] [2] - Significantly lower risk [1] [2] Higher risk [1] [2]
Grade ≥3 Stomatitis/Mucositis Lower risk [1] [2] Lower risk [1] [2] - Lower risk [1] [2] Higher risk [1] [2]
Grade ≥3 Diarrhea Increased risk [1] [2] Increased risk [1] [2] - - Lower risk [1] [2]
Grade ≥3 Hand-Foot Syndrome Increased risk [1] [2] Increased risk [1] [2] - - Rare [1] [2]
Efficacy (Palliative PFS) Similar to IV 5-FU [1] [2] Similar to IV 5-FU [1] [2] Similar to IV 5-FU [1] [2] Inferior to IV 5-FU [1] [2] -
Efficacy (Palliative OS) Similar to IV 5-FU [1] [2] Similar to IV 5-FU [1] [2] Similar to IV 5-FU [1] [2] Similar to IV 5-FU [1] [2] -

Pharmacological and Metabolic Properties

The pharmacological profile, including metabolism and enzymatic targeting, underlies the differences in safety and efficacy between these drugs.

Property This compound Capecitabine S-1 UFT Eniluracil + 5-FU
Status Prodrug of 5-FU [3] Prodrug of 5-FU [3] [4] [5] Prodrug (Tegafur) [3] [4] [5] Prodrug (Tegafur) + Inhibitor [4] [5] Drug + Inactivator [4] [5]
Key Activation Enzyme Thymidine Phosphorylase (TP) [3] Primarily TP (tumor-localized) [3] [4] [5] - - -
DPD Inhibition No [4] [5] No [4] [5] Yes (potent inhibitor) [4] [5] Yes (uracil, mild inhibitor) [4] [5] Yes (complete inactivation) [4] [5]
Rationale / Key Feature Activated by TP, higher in some tumors [3] Tumor-selective activation via 3-enzyme pathway [3] [4] [5] Combines Tegafur with a DPD inhibitor and an GI protector [4] [5] Combines Tegafur with uracil to inhibit 5-FU catabolism [4] [5] Completely inactivates DPD to allow reliable oral 5-FU absorption [4] [5]

The metabolic pathways of major oral fluoropyrimidines are summarized in the diagram below. Capecitabine and this compound share the final activation step by Thymidine Phosphorylase (TP), an enzyme often overexpressed in tumor tissue, contributing to their tumor-targeting potential [3] [4] [5].

fluoropyrimidine_metabolism Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase (Liver) 5'-DFUR (this compound) 5'-DFUR (this compound) 5'-DFCR->5'-DFUR (this compound) Cytidine Deaminase (Liver/Tumor) 5-FU (Active Drug) 5-FU (Active Drug) 5'-DFUR (this compound)->5-FU (Active Drug) Thymidine Phosphorylase (TP) (Tumor) DNA/RNA DNA/RNA 5-FU (Active Drug)->DNA/RNA Inhibits Synthesis & Incorporation

Key Supporting Experimental Data and Trials

The comparative profiles are derived from numerous clinical studies.

  • Efficacy in Colorectal Cancer (CRC): A large Cochrane systematic review and meta-analysis (2017) of 44 randomized controlled trials (RCTs) concluded that for palliative treatment of CRC, progression-free survival (PFS) was similar to IV 5-FU when using capecitabine, this compound, or S-1, but was inferior when using UFT or eniluracil+5-FU. Overall survival (OS) was similar for all oral drugs except eniluracil+5-FU [1] [2].
  • Safety Profile Analysis: The same meta-analysis provided the statistical basis for the safety table, showing that oral fluoropyrimidines as a class cause significantly less grade ≥3 neutropenia (OR 0.17) and stomatitis (OR 0.26), but a higher risk of grade ≥3 diarrhea (OR 1.66) and hand-foot syndrome (OR 3.92) compared to IV 5-FU [1] [2].
  • DPYD Pharmacogenomics: A critical safety consideration for all fluoropyrimidines, including this compound, is the patient's DPYD genotype. Recent data presented at ASCO 2025 and an NCCN guideline update reinforce that pre-treatment testing for DPYD variants (which cause dihydropyrimidine dehydrogenase deficiency) allows for genotype-guided dose reductions, significantly reducing severe toxicity and hospitalizations [6].

Conclusion for Drug Development

For researchers and drug developers, the key takeaways are:

  • This compound offers a well-established efficacy profile non-inferior to IV 5-FU in palliative CRC, with a classic oral fluoropyrimidine toxicity pattern (more GI/HFS, less myelosuppression).
  • Capecitabine represents a more recent evolution, with a designed three-step activation pathway aimed at enhancing tumor selectivity [3].
  • S-1 and UFT incorporate DPD inhibition to improve pharmacokinetics, a strategy that was not successful for eniluracil [4] [5].
  • Patient stratification via DPYD genotyping is now a critical component for safely deploying any fluoropyrimidine regimen [6].

References

Doxifluridine cost-effectiveness analysis Asian markets

Author: Smolecule Technical Support Team. Date: February 2026

Asia-Pacific Doxifluridine Market Overview

The following table summarizes the available quantitative data on the this compound market in the Asia-Pacific region. Please note that specific data on cost-effectiveness or direct price comparisons with other drugs is not available in the search results.

Region/Country Market Size (2025) Projected Market Size (2033) CAGR (2026-2033) Key Drivers & Market Trends
Global/Asia-Pacific Information missing Information missing ~12.93% [1] Rising cancer prevalence (colorectal, gastric); aging population; improved diagnostics; healthcare investment; gov't initiatives; R&D for novel formulations [2].
China Information missing Information missing Information missing Rapid expansion; rising healthcare expenditure; gov't support for affordable cancer treatments & domestic pharma innovation [1].
Japan Information missing Information missing Information missing Mature market; focus on precision medicine & regulatory compliance; aging population; tech advancements in AI & robotics [1].
Australia Information missing Information missing Information missing High healthcare standards; robust regulations; increased screening programs; research collaborations; focus on personalized medicine [1].
Vietnam Information missing Information missing Information missing Emerging market; increasing healthcare access; rising cancer rates; gov't oncology care initiatives; investments in local manufacturing [1].

> Note on Data: The above market trends are synthesized from market reports [2] [1]. The provided figures and growth rates should be interpreted with caution, as different reports may use varying base years and methodologies.

Scientific Research on Efficacy and Mechanism

Recent peer-reviewed research has revealed a novel mechanism of action for this compound, extending beyond its known use as a chemotherapeutic agent. A 2025 study published in PLOS Genetics identified this compound as a compound that can rescue age-associated alternative splicing defects and extend lifespan in C. elegans (nematodes) [3].

  • Experimental Workflow: The discovery was made through a large-scale screen of over 5,600 compounds in a C. elegans model engineered with a dual-fluorescent splicing reporter. The workflow is summarized in the diagram below [3].

Start Start: Large-Scale Compound Screen Model C. elegans Model (Dual-Fluorescent Splicing Reporter) Start->Model Screen Primary Screen (5,623 Compounds) Model->Screen IdentifyHits Identify 26 Initial Hits Screen->IdentifyHits Validate Validate & Dose-Test (10 Consistent Hits) IdentifyHits->Validate LifespanTest Lifespan Assay Validate->LifespanTest TopHit This compound Identified as Top Hit LifespanTest->TopHit

  • Key Findings:
    • Rescue of Splicing Defects: this compound treatment significantly reversed age-related alterations in alternative splicing, restoring patterns closer to those seen in young worms [3].
    • Lifespan & Healthspan Extension: The compound extended the median lifespan of C. elegans and improved healthspan metrics, including increased resistance to heat and oxidative stress [3].
    • Gut Microbiome-Dependent Mechanism: The lifespan extension effect was found to be dependent on live bacteria. This compound is metabolized by gut microbes, leading to the production of beneficial metabolites like linoleic acid and agmatine, which in turn promote host longevity [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

246.06519962 Da

Monoisotopic Mass

246.06519962 Da

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

190.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V1JK16Y2JP

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H226 (20%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (20%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (20%): May cause cancer [Danger Carcinogenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Doxifluridine is a fluoropyrimidine derivative and oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU) with antitumor activity. Doxifluridine, designed to circumvent the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase. 5-FU interferes with DNA synthesis and subsequent cell division by reducing normal thymidine production and interferes with RNA transcription by competing with uridine triphosphate for incorporation into the RNA strand.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Methyltransferases [EC:2.1.1.-]
TYMS [HSA:7298] [KO:K00560]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

3094-09-5

Wikipedia

Doxifluridine

Dates

Last modified: 08-15-2023
1: Baek IH, Lee BY, Kim MS, Kwon KI. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs. Eur J Drug Metab Pharmacokinet. 2013 Apr 7. [Epub ahead of print] PubMed PMID: 23564503.
2: Kang YK, Chang HM, Yook JH, Ryu MH, Park I, Min YJ, Zang DY, Kim GY, Yang DH, Jang SJ, Park YS, Lee JL, Kim TW, Oh ST, Park BK, Jung HY, Kim BS. Adjuvant chemotherapy for gastric cancer: a randomised phase 3 trial of mitomycin-C plus either short-term doxifluridine or long-term doxifluridine plus cisplatin after curative D2 gastrectomy (AMC0201). Br J Cancer. 2013 Apr 2;108(6):1245-51. doi: 10.1038/bjc.2013.86. Epub 2013 Feb 28. PubMed PMID: 23449357; PubMed Central PMCID: PMC3619263.
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